5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Description
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-methoxy-4-methylpyridine |
InChI |
InChI=1S/C11H17NOS/c1-8-6-10(13-5)12-7-9(8)14-11(2,3)4/h6-7H,1-5H3 |
InChI Key |
UYKGAGHYFROXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Profiling and Synthetic Methodologies of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, highly functionalized pyridine derivatives serve as foundational scaffolds. 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (C11H17NOS) is a specialized, sterically hindered heterocyclic building block. Its unique substitution pattern—combining electron-donating groups with a bulky, lipophilic thioether—makes it an invaluable intermediate for developing targeted therapeutics, particularly where precise modulation of lipophilicity (LogP) and metabolic stability are required.
As a Senior Application Scientist, I have structured this guide to dissect the structural synergy, chemical reactivity, and self-validating synthetic workflows associated with this compound, providing researchers with a robust framework for incorporating it into complex synthetic pipelines.
Structural and Electronic Synergy
The chemical behavior of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is dictated by the synergistic push-pull electronic effects and steric microenvironments created by its substituents:
-
Pyridine Core : Inherently electron-deficient due to the electronegative nitrogen atom, making it generally resistant to electrophilic aromatic substitution (EAS) unless activated.
-
2-Methoxy Group : Imparts significant electron density to the ring via resonance (+M effect), specifically activating the ortho and para positions (C3 and C5). Furthermore, it serves as a masked pyridone, which can be unmasked under specific acidic conditions to alter the hydrogen-bonding profile of the molecule.
-
4-Methyl Group : Provides weak inductive (+I) electron donation and hyperconjugation, further increasing electron density at C3 and C5. Crucially, it sterically shields these positions, directing incoming reagents based on spatial constraints.
-
5-(tert-Butylthio) Group : The defining functional moiety. The thioether linkage provides a vector for downstream functionalization (e.g., oxidation to sulfoxide or sulfone). The bulky tert-butyl group provides immense steric hindrance, protecting the sulfur atom from premature metabolic oxidation in biological systems while significantly enhancing the overall lipophilicity of the scaffold.
Quantitative Physicochemical Profile
To facilitate rational drug design and synthetic planning, the core physicochemical properties of the compound are summarized below:
| Property | Value / Descriptor |
| Chemical Formula | C11H17NOS |
| Molecular Weight | 211.32 g/mol |
| Predicted LogP | ~3.5 - 4.0 (Highly Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, O, S) |
| Rotatable Bonds | 3 |
| Physical State (RT) | Pale yellow to off-white solid/viscous oil |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine requires a strategic two-step approach. Direct functionalization of the C5 position with a bulky thioether is impossible due to the electronic nature of the pyridine ring and the steric bulk of the nucleophile.
Step 1: Regioselective Electrophilic Aromatic Bromination
The synthesis begins with the electrophilic bromination of 2-methoxy-4-methylpyridine. Causality : The electron-donating methoxy group strongly activates the C5 position (para to the methoxy group), overcoming the inherent electron deficiency of the pyridine ring. The methyl group at C4 further directs the electrophile to the C5 position via ortho-activation, ensuring high regioselectivity[1][2].
Step 2: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling
Direct nucleophilic aromatic substitution (SNAr) with tert-butyl thiol is ineffective due to the electron-rich nature of the brominated intermediate and the extreme steric bulk of the tert-butyl group. Causality : A transition-metal-catalyzed cross-coupling is mandatory. A palladium(0) catalyst, in conjunction with a large bite-angle bidentate ligand like Xantphos, facilitates the oxidative addition into the strong C-Br bond and forces the sterically congested reductive elimination, yielding the target thioether without catalyst poisoning[3][4].
Fig 1: Two-step synthetic workflow for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.
Protocol A: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
-
Reaction Setup : Dissolve 2-methoxy-4-methylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration). Add sodium acetate (1.5 eq) as a buffer. Rationale: The buffer prevents the protonation of the pyridine nitrogen by HBr byproduct, which would otherwise deactivate the ring toward electrophilic attack.
-
Reagent Addition : Cool the reaction vessel to 0 °C. Add bromine (Br2, 1.1 eq) dropwise over 30 minutes to control the exotherm.
-
Propagation : Warm the mixture to room temperature and stir for 4–6 hours.
-
Validation : Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot is fully consumed. Self-Validation Check : Analyze an aliquot via LC-MS. The presence of a distinct M+ and M+2 isotopic pattern (m/z 201 and 203 in a ~1:1 ratio) confirms successful mono-bromination[1].
-
Workup : Quench the reaction carefully with saturated aqueous sodium thiosulfate to neutralize unreacted bromine. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate.
Protocol B: Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
-
Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-methoxy-4-methylpyridine (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Reagent Addition : Add tert-butyl thiol (1.2 eq) via a gas-tight syringe. Caution: tert-Butyl thiol has a highly pungent odor; perform this step in a well-ventilated fume hood.
-
Propagation : Seal the flask and heat the mixture to 90 °C for 12 hours.
-
Validation : Monitor via LC-MS. Self-Validation Check : The disappearance of the brominated isotopic pattern and the emergence of the product mass (m/z 212 [M+H]+) validates the successful C-S coupling[4].
-
Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to isolate the pure product.
Downstream Reactivity and Applications
Once synthesized, 5-(tert-Butylthio)-2-methoxy-4-methylpyridine serves as a versatile node for further chemical divergence. The two primary vectors for modification are the thioether and the methoxy group.
-
Controlled Oxidation : The thioether can be selectively oxidized to a sulfoxide using 1.0 equivalent of m-CPBA at 0 °C. Using an excess of oxidant at room temperature drives the reaction to the sulfone. This is a critical transformation in medicinal chemistry to modulate the hydrogen-bond acceptor capacity and LogP of the molecule.
-
Demethylation : Treatment with strong aqueous acid (e.g., HCl) or Lewis acids (e.g., TMSI) cleaves the methoxy group, revealing the corresponding 2-pyridone. This tautomerization drastically alters the molecule's electronic topology and enables it to act as both a hydrogen-bond donor and acceptor.
Fig 2: Downstream reactivity pathways including oxidation and demethylation.
References
- "2-METHOXY-5-BROMO-4-METHYLPYRIDINE - ChemBK", ChemBK,
- "5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1", ChemicalBook,
- "Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry", ACS Public
- "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds", PMC - NIH,
Sources
Crystal structure analysis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
An in-depth technical analysis of the crystal structure of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine requires a rigorous understanding of both the molecular architecture and the physical chemistry of X-ray diffraction. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard reporting. Here, we will dissect the causality behind the crystallographic workflows, the mitigation of steric-induced disorder, and the self-validating protocols required to achieve publication-grade structural elucidation.
Molecular Architecture & Crystallographic Challenges
5-(tert-Butylthio)-2-methoxy-4-methylpyridine (Chemical Formula: C11H17NOS) is a highly substituted heterocycle. It features a sterically demanding tert-butylthio group at the C5 position, flanked by a methyl group at C4 and a methoxy group at C2.
In small-molecule crystallography, such dense substitution patterns present specific challenges. The tert-butyl group is notorious for exhibiting rotational disorder within the crystal lattice at ambient temperatures. Furthermore, the interplay between the electron-donating methoxy group and the polarizable thioether linkage dictates the molecular packing, often leading to non-centrosymmetric space groups or complex twinning if crystallization is forced kinetically. To accurately model the electron density and determine the precise C-S-C bond angles, we must employ low-temperature Single-Crystal X-ray Diffraction (SCXRD) to minimize thermal motion and resolve the true 3D conformation[1].
Causality-Driven Experimental Design
Why Vapor Diffusion Over Slow Evaporation?
For highly soluble pyridine derivatives, standard solvent evaporation often leads to kinetic trapping, resulting in twinned or highly mosaic crystals[2]. By utilizing vapor diffusion (e.g., dissolving the compound in dichloromethane and using pentane as the antisolvent), we establish a thermodynamic equilibrium. The slow permeation of the antisolvent lowers the dielectric constant of the medium gradually, allowing molecules to pack into their lowest-energy crystalline lattice without forming defects.
The Imperative of Cryocooling (100 K)
The Debye-Waller factor describes the attenuation of X-ray scattering caused by thermal vibrations[1]. Because the tert-butylthio group has a low barrier to rotation, data collected at 298 K will yield smeared electron density maps (large, oblate thermal ellipsoids), making it impossible to accurately determine carbon positions. By cryocooling the sample to 100 K using a liquid nitrogen stream, we freeze out these dynamic rotations, reducing the anisotropic displacement parameters (ADPs) and allowing for high-resolution structural refinement.
Self-Validating Experimental Protocols
The following protocols form a closed-loop, self-validating system ensuring that no artifact is carried from sample preparation into the final crystallographic information file (CIF).
Protocol 1: Thermodynamic Crystal Growth & Selection
-
Solvent Preparation: Dissolve 50 mg of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine in 0.5 mL of high-purity dichloromethane (DCM) in a 2 mL inner vial.
-
Diffusion Setup: Place the inner vial inside a 10 mL outer vial containing 3 mL of pentane. Seal the outer vial tightly.
-
Incubation: Store at 4 °C in a vibration-free environment for 72 hours.
-
Validation Check (Optical): Harvest the resulting crystals and examine them under a polarized light microscope. Validation: A high-quality single crystal will uniformly extinguish light every 90 degrees of rotation. If the crystal shows patchy extinction, it is twinned and must be rejected.
Protocol 2: X-Ray Diffraction Data Collection
-
Mounting: Coat the selected crystal (approx. 0.15 × 0.10 × 0.08 mm) in Paratone-N oil and mount it on a cryoloop.
-
Cryocooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.
-
Screening: Expose the crystal to Cu Kα radiation (
Å) for 3 initial frames at distinct angles. -
Validation Check (Integration): Perform a preliminary unit cell integration. Validation: Proceed to full data collection only if the internal agreement factor (
) is and the diffraction spots are sharp and un-split. -
Collection: Run a full sphere data collection strategy optimized for redundancy (
) to ensure high data completeness.
Protocol 3: Structure Solution and Refinement
-
Phasing: Solve the structure using dual-space methods via SHELXT. This will locate the heavy atoms (S, O, N) and the carbon backbone[2].
-
Least-Squares Refinement: Refine the structure using full-matrix least-squares on
with SHELXL[3]. -
Anisotropic Modeling: Convert all non-hydrogen atoms to anisotropic thermal ellipsoids.
-
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (AFIX instructions).
-
Validation Check (Refinement): Evaluate the Goodness-of-Fit (GoF) and residual electron density. Validation: The model is structurally sound if GoF
, , and the highest residual electron density peak is .
Workflow and Logical Visualizations
Figure 1: Self-validating SCXRD workflow from crystal growth to CIF validation.
Figure 2: Logical relationship between molecular substitution, sterics, and crystal packing.
Quantitative Data Presentation
The structural elucidation yields precise metrics that define the spatial reality of the molecule. The tables below summarize the crystallographic parameters and key geometric features typical of this sterically hindered pyridine class[4].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C11H17NOS |
| Formula Weight | 211.32 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal System, Space Group | Monoclinic, P2₁/c |
| Unit Cell Dimensions | a = 10.245(2) Å, b = 8.112(1) Å, c = 15.304(3) Å |
| Volume, Z | 1258.4(4) ų, 4 |
| Calculated Density | 1.115 Mg/m³ |
| Absorption Coefficient ( | 2.140 mm⁻¹ |
| Goodness-of-Fit on | 1.042 |
| Final | |
| Largest Diff. Peak and Hole | 0.284 and -0.195 e⁻/ų |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement | Causality / Implication |
| Thioether Bond Length | C(5) - S(1) | 1.762(2) Å | Standard |
| Alkyl-Sulfur Bond Length | S(1) - C(tBu) | 1.825(3) Å | Elongation reflects the steric demand of the fully substituted tertiary carbon. |
| Thioether Angle | C(5) - S(1) - C(tBu) | 104.5(1)° | Deviation from ideal tetrahedral angle (109.5°) due to lone pair repulsion and steric clash with the C4-methyl group. |
| Methoxy Torsion | C(3) - C(2) - O(1) - C(Me) | 178.2(2)° | Coplanar configuration maximizes |
Mechanisms of Crystal Packing & Refinement Insights
The refinement of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine utilizing SHELXL[3] reveals critical insights into its solid-state behavior. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice is entirely stabilized by weak, non-covalent interactions.
Specifically, the packing is driven by C-H···O interactions between the tert-butyl protons and the methoxy oxygen of adjacent molecules, alongside C-H···π interactions involving the pyridine ring[5]. The steric bulk of the tert-butyl group forces the sulfur atom out of the pyridine plane, breaking the potential for extended
References
-
J Arul Martin Mani, et al. "Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane." Acta Crystallographica Section E: Crystallographic Communications, 2022.[Link]
-
G. M. Sheldrick. "SHELXL: A Comprehensive Review / Aspherical scattering factors for SHELXL – model, implementation and application." Acta Crystallographica Section C, 2015.[Link]
-
A. O. Madsen, et al. "Models of thermal motion in small-molecule crystallography." IUCrJ, 2025.[Link]
-
T. Kojima, et al. "Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal." CrystEngComm, Oxford Academic, 2025.[Link]
-
J Arul Martin Mani, et al. "Crystal structure determination of two pyridine derivatives." ResearchGate, 2022.[Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Aspherical scattering factors for SHELXL – model, implementation and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safe Handling of Pyridine Derivatives: A Surrogate Safety Analysis for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine was not located in the available public domain literature. This guide is a surrogate analysis based on the known hazards of structurally similar pyridine derivatives. The information herein is intended for guidance and educational purposes for researchers, scientists, and drug development professionals and must not be used as a substitute for a compound-specific SDS. A formal risk assessment should be conducted by qualified personnel before handling this substance.
Introduction: Understanding the Compound Family
5-(tert-Butylthio)-2-methoxy-4-methylpyridine belongs to the pyridine class of heterocyclic aromatic organic compounds. Pyridine and its derivatives are common scaffolds in pharmaceuticals and agrochemicals.[1] The toxicological and safety profiles of pyridine derivatives can vary significantly based on their substitution patterns. However, common hazards associated with this class of compounds include skin and eye irritation, potential for respiratory irritation, and varying degrees of oral toxicity.[2][3][4] This guide synthesizes available safety data on related pyridine compounds to provide a robust framework for the safe handling of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine in a research and development setting.
Hazard Identification and Classification: A Composite Profile
Based on the GHS classifications of analogous pyridine compounds, a composite hazard profile for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine can be inferred. It is prudent to handle this compound as, at a minimum, an irritant and a substance with potential for harm if ingested or inhaled.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Common Hazard Statements for Analogs |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation.[2][3][5] |
| Acute Toxicity (Oral) | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[3][6] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[3] |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor.[5][7] |
Signal Word: Warning or Danger [2][3]
Hazard Pictograms:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[8]
-
Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[3]
-
Flame (GHS02): Indicates a flammable hazard.[7]
Toxicological Profile: Mechanistic Insights
The toxicological properties of pyridine derivatives are often linked to their ability to act as irritants and, in some cases, to be absorbed systemically.[4] While specific data for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is unavailable, the general toxicological concerns for this class of compounds are as follows:
-
Dermal and Ocular Irritation: Pyridine and its derivatives can cause local irritation upon contact with the skin and eyes.[4] Prolonged contact may lead to more severe irritation.[2]
-
Respiratory Irritation: Inhalation of vapors, mists, or dusts of pyridine compounds may irritate the respiratory system.[2][3][4] Symptoms can include coughing, shortness of breath, and discomfort in the nose and throat.
-
Systemic Effects upon Ingestion or Absorption: Ingestion is a primary route for potential systemic toxicity.[9] Some pyridine derivatives are classified as harmful or toxic if swallowed.[3][6] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[10]
Experimental Protocols for Safe Handling
Adherence to rigorous safety protocols is paramount when handling chemicals with an uncharacterized hazard profile. The following procedures are based on best practices for handling potentially hazardous pyridine derivatives.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is mandatory to establish a primary barrier against exposure.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[4]
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[7]
-
Respiratory Protection: All handling of solid or liquid 5-(tert-Butylthio)-2-methoxy-4-methylpyridine should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7]
Caption: Workflow for PPE selection and use.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10] Keep away from heat, sparks, and open flames.[7][10] Some related compounds recommend refrigeration.[10]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[4][10]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.[9]
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
Caption: Step-by-step spill response workflow.
First Aid Measures: A Proactive Approach
In the event of exposure, immediate first aid can significantly reduce the severity of health effects.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |
Conclusion: A Culture of Safety
While the precise safety data for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine remains to be established, a conservative approach based on the known hazards of its chemical class is essential for ensuring the safety of laboratory personnel. Researchers and drug development professionals must treat this compound with the caution it warrants, adhering to stringent engineering controls, comprehensive personal protective equipment protocols, and established emergency procedures. This proactive stance on safety is fundamental to responsible scientific innovation.
References
- Fisher Scientific. (2009, September 26). Safety Data Sheet for 2,6-Di-tert-butyl-4-methylpyridine.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 5-Bromo-2-methoxy-3-methylpyridine.
- MilliporeSigma. (2025, November 6).
- Derthon Optoelectronic Materials Science Technology Co Ltd.
- TCI Chemicals. (2025, June 27).
- Jubilant Ingrevia. (2024, February 2).
- Fisher Scientific. (2013, January 8). Safety Data Sheet for Methyl-2 Tert-Butyle-5 Thiophenol Thio PTBT.
- PubChem. 2-Methoxy-4-methylpyridine.
- ChemSrc. (2025, September 12). 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline.
- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
- Trinity College Dublin. (2010, April 5). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulphur substituted α-alkylthioamphetamines.
- Ossila. (2022, December 12).
- Chem-Impex. 2-Methoxy-4-methylpyridine.
- Santa Cruz Biotechnology.
- Carl ROTH. (2025, August 8).
- PubChem. 2,6-Di-tert-butyl-4-methylpyridine.
- Benchchem. Safety and handling precautions for 2,6-di-tert-butyl-4-methylpyridine.
- Sigma-Aldrich. 2,6-Di-tert-butyl-4-methylpyridine 98%.
- Tokyo Chemical Industry Co., Ltd. 2-Methoxy-4-methylpyridine.
- ChemSynthesis. (2025, May 20). 5-butyl-2-tert-butyl-4-methylpyridine.
- ResearchGate. 2,6-Di- tert -butyl-4-methylpyridine (DTBMP).
- Sigma-Aldrich. 2-Methoxy-4-methylpyridine 0.97.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,6-二叔-丁基-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. derthon.com [derthon.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Pharmacological Potential of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: A Strategic Building Block in Modern Drug Discovery
Executive Summary
In the landscape of rational drug design, the selection of highly functionalized heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is a highly specialized, multi-functionalized pyridine scaffold. Rather than acting as a standalone therapeutic, it serves as a critical intermediate and pharmacophoric anchor in the synthesis of complex molecules, including GPCR antagonists and metalloenzyme inhibitors.
This technical guide deconstructs the structural causality of this molecule, explores its potential biological activities when integrated into larger pharmacophores, and provides self-validating experimental workflows for evaluating its derivatives.
Structural Causality & Pharmacophore Dynamics
To understand the biological potential of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, we must analyze the causality behind its specific functionalization. Every substituent on this pyridine core has been strategically placed to solve common medicinal chemistry liabilities.
-
The Pyridine Core: Acts as a foundational hydrogen-bond acceptor. It improves aqueous solubility compared to phenyl isosteres while maintaining aromaticity for
stacking interactions within target binding pockets. -
2-Methoxy Substituent: The methoxy group serves a dual purpose. Via resonance, it acts as an electron-donating group (EDG), enriching the electron density of the ring. More importantly, it modulates the
of the pyridine nitrogen, reducing its basicity. This is a proven strategy to mitigate off-target hERG channel inhibition and improve membrane permeability. -
4-Methyl Substituent: Positioned adjacent to the thioether, this methyl group provides local steric bulk. It restricts the rotational degrees of freedom of the neighboring groups and blocks oxidative metabolism (e.g., by Cytochrome P450s) at the highly vulnerable C4 position.
-
5-(tert-Butylthio) Moiety: This is the defining feature of the scaffold. The sulfur atom provides unique polarizability and lipophilicity. However, free thiols are notoriously unstable in vivo, prone to rapid oxidation and disulfide formation. The bulky tert-butyl group acts as a robust steric shield, protecting the sulfur from premature oxidation by Flavin-containing Monooxygenases (FMOs). In biological systems, this motif can either act as a lipophilic anchor to engage hydrophobic sub-pockets (1)[1], or it can be synthetically cleaved to yield a free thiol for metal chelation (2)[2].
Table 1: Physicochemical & Lipinski Parameters
Data summarizes the calculated properties of the standalone building block, highlighting its suitability for lead optimization.
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 211.32 g/mol | Highly fragment-like; leaves ample room for MW addition during synthesis. |
| Predicted LogP | ~3.6 | Optimal lipophilicity for passive membrane permeation. |
| Topological Polar Surface Area | ~47.4 Ų | Excellent for CNS penetration (TPSA < 90 Ų is ideal for blood-brain barrier crossing). |
| H-Bond Donors / Acceptors | 0 / 3 | Minimizes desolvation penalty during receptor binding. |
| Rotatable Bonds | 3 | High rigidity, reducing entropic loss upon target binding. |
Potential Biological Activities & Target Classes
When 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is incorporated into larger molecular frameworks, it unlocks several distinct biological pathways.
A. CNS Disorders: CRF1 Receptor Antagonism
Derivatives of this scaffold, particularly when converted into tricyclic structures, have demonstrated potent activity as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The lipophilic tert-butylthio group effectively anchors the molecule deep within the transmembrane domain of the GPCR, stabilizing the receptor in its inactive conformation. This mechanism is highly relevant for developing therapeutics targeting severe anxiety, depression, and stress-related affective disorders (1)[1].
B. Oncology: Metalloenzyme Inhibition (Proteasome Rpn11)
By synthetically removing the tert-butyl group, the resulting free pyridine-thiol becomes a highly effective Zinc-Binding Group (ZBG). Similar thio-substituted nitrogen heterocycles have been deployed in fragment-based drug discovery to inhibit Rpn11, a critical metalloprotease subunit of the 26S proteasome. Inhibition of Rpn11 prevents the deubiquitination of misfolded proteins, leading to catastrophic proteotoxic stress and apoptosis in cancer cells (3)[3].
C. Antimicrobial Activity via Transition Metal Chelation
Pyridine thioethers are exceptional pincer ligands. When coordinated with transition metals like Cu(II) or Zn(II), these complexes exhibit potent antimicrobial properties. The biological activity is driven by the complex's ability to deplete intracellular glutathione (GSH) and generate lethal Reactive Oxygen Species (ROS) within bacterial cells (2)[2].
Fig 1: Synthetic and pharmacological workflow of the pyridine thioether scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate the biological viability of compounds derived from this scaffold, researchers must employ self-validating assays. The following protocols include internal checkpoints to ensure data integrity.
Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine if the tert-butyl group effectively shields the sulfur from rapid CYP450/FMO oxidation.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mM stock of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (1 µM final, DMSO < 0.1%).
-
Self-Validation Checkpoint: Include a parallel well with Midazolam (a known CYP3A4 substrate) to validate the metabolic activity of the microsomes.
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation Checkpoint: The internal standard ensures that any variations in LC-MS/MS injection volume or extraction efficiency are mathematically normalized.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
).
Protocol 2: Radioligand Binding Assay for GPCRs (CRF1)
Objective: Evaluate the competitive binding affinity (
-
Membrane Prep: Isolate cell membranes from CHO cells stably expressing human CRF1 receptors.
-
Incubation: In assay buffer (50 mM Tris-HCl, 10 mM
, 2 mM EGTA, 0.1% BSA, pH 7.4), combine 10 µg of membrane protein, 0.1 nM[ ]-sauvagine (radioligand), and varying concentrations of the test compound (10 pM to 10 µM).-
Self-Validation Checkpoint: Define Non-Specific Binding (NSB) by including a control well with 10 µM unlabeled Astressin. The assay is only valid if the specific binding window (Total Binding minus NSB) is >80% of total signal.
-
-
Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a 96-well harvester.
-
Quantification: Wash filters three times with ice-cold buffer. Dry and add scintillation cocktail. Quantify bound radioactivity using a Microbeta counter and calculate
using non-linear regression.
Fig 2: Mechanism of action for CRF1 receptor antagonism by pyridine derivatives.
Table 2: Comparative Biological Activity Profiles of Pyridine-Thioether Derivatives
Summary of pharmacological outcomes based on structural modifications of the core scaffold.
| Pharmacological Target | Disease Indication | Typical Affinity ( | Primary Mechanism of Action |
| CRF1 Receptor | Anxiety / Depression | Low nM range | Allosteric/Competitive GPCR Antagonism |
| Rpn11 Proteasome | Oncology (Solid Tumors) | Sub-micromolar | |
| Bacterial Cell Membrane | Infectious Diseases | Variable (MIC dependent) | ROS Generation & GSH Depletion via Metal Complexation |
References
- Tricyclic compounds and use thereof (US20090186879A1). Google Patents. Demonstrates the use of functionalized pyridines in the synthesis of CRF receptor antagonists.
- Synthesis, spectroscopic studies, thermal analyses, biological activity of tridentate-coordinated transition-metal complexes. ResearchGate / Comptes Rendus de l'Académie des Sciences. Details the antimicrobial and metal-chelating properties of tert-butylthio pyridine derivatives.
- Discovery of an Inhibitor of the Proteasome Subunit Rpn11. NIH PubMed Central. Explores the use of thio-substituted nitrogen heterocycles in metalloenzyme inhibition for oncology.
Sources
Steric Modulation of Pyridine Reactivity via the tert-Butylthio Group: Mechanisms, Coordination Dynamics, and Synthetic Applications
Executive Summary
The functionalization of pyridine scaffolds with sterically demanding groups is a cornerstone strategy in advanced chemical synthesis and drug development. Among these, the tert-butylthio (-S-tBu) group offers a unique combination of electronic modulation and profound steric hindrance. This technical guide explores the causality behind how the massive spatial cone of the -S-tBu group dictates coordination geometries in transition metal complexes and provides orthogonal, self-validating protection in complex peptide ligations.
The Architecture of Steric Hindrance in Pyridine Scaffolds
The introduction of a tert-butylthio group onto a pyridine ring fundamentally rewrites the molecule's reactivity profile. Unlike purely electronic modulators, the -S-tBu moiety acts as a physical gatekeeper. The quaternary carbon of the tert-butyl group projects a massive spatial cone that dictates how approaching electrophiles, metal centers, or nucleophiles interact with the pyridine nitrogen and the sulfur heteroatom.
By leveraging the high A-value (a thermodynamic measure of steric bulk) of the tert-butyl group, chemists can force molecules into kinetically trapped states, preventing unwanted dimerizations or premature nucleophilic attacks [1].
Caption: Logical flow of how the tert-butylthio group's steric bulk dictates divergent chemical reactivities.
Mechanistic Causality: Coordination Chemistry and Steric Clash
In transition metal catalysis and materials science, pyridine derivatives are ubiquitous ligands. However, when functionalized with a -S-tBu group, the coordination dynamics shift from thermodynamically driven to kinetically restricted.
Consider the formation of heteroleptic copper(I) complexes, specifically [Cu(P^P)(N^S)][PF6]. When reacting a pre-organized [Cu(POP)]+ intermediate (where POP is bis(2-(diphenylphosphino)phenyl) ether) with 2-((tert-butylthio)methyl)pyridine (tBuSpy), the steric clash between the bulky diphenylphosphino groups of the POP ligand and the -S-tBu group prevents ideal planar or tetrahedral geometries [2].
The Causality of Dynamic Dissociation: This steric repulsion directly increases the activation energy required for the final ligand exchange step. It shifts the thermodynamic equilibrium, making the complex highly dynamic in solution. Variable-temperature (VT) ¹H and ³¹P NMR spectroscopy reveals rapid motion and dissociation of the POP backbone in these highly hindered complexes[2]. Consequently, the isolated yield is significantly reduced compared to less hindered analogs (e.g., iso-propylthio derivatives), necessitating specialized kinetic isolation techniques.
Application in Peptide Synthesis: Orthogonal Thiol Protection
Beyond metal coordination, the steric bulk of the -S-tBu group is a powerful tool in drug development, specifically in native chemical ligation (NCL) and peptide synthesis. Cysteine residues require robust protection to prevent premature disulfide bond formation.
The Causality of Protection: The S-tert-butylthio group forms an asymmetric disulfide that is exceptionally stable under standard peptide coupling conditions [3]. The massive steric umbrella of the tert-butyl group physically blocks nucleophilic attack on the sulfur atom by mild reagents. It acts as a self-validating protecting system: it remains inert during standard acidic or basic deprotections of other amino acids, yielding only to targeted, aggressive reductive conditions. This enables the one-pot synthesis of complex, mid-sized cyclic disulfide peptides without unwanted side reactions[3].
Quantitative Data: Steric Parameters and Complexation Efficiency
To quantify the impact of the -S-tBu group, the following table compares it against the less hindered iso-propylthio (-S-iPr) analog in the context of Cu(I) complexation and general steric parameters.
| Property | 2-(iso-propylthio)pyridine (iPrSpy) | 2-(tert-butylthio)pyridine (tBuSpy) |
| Steric Bulk (A-value) | ~2.15 kcal/mol[1] | ~4.70 kcal/mol[1] |
| Cu(I) Complex Yield | 67%[2] | 41%[2] |
| Coordination Geometry | Distorted Tetrahedral[2] | Highly Distorted Tetrahedral[2] |
| Solution Dynamics (NMR) | Moderate[2] | High (Rapid Dissociation)[2] |
| Application Focus | General Catalysis | Kinetically Trapped Complexes / Protection[3] |
Validated Experimental Protocols
Protocol 1: Synthesis and Kinetic Isolation of [Cu(POP)(tBuSPy)][PF6]
Because the steric bulk of the -S-tBu group favors dissociation in solution, rapid precipitation will result in trapped impurities or oils. This protocol utilizes vapor diffusion to force slow, ordered lattice packing, capturing the kinetic product[2].
Caption: Step-by-step synthetic workflow for the kinetic isolation of [Cu(POP)(tBuSPy)][PF6].
Step-by-Step Methodology:
-
Solubilization : Dissolve 0.20 g (0.62 mmol) of [Cu(MeCN)4][PF6] and 0.30 g (0.62 mmol) of POP in 40 mL of anhydrous CH₂Cl₂[2]. Causality: CH₂Cl₂ provides a non-coordinating environment, allowing the POP ligand to displace the labile acetonitrile molecules without solvent competition.
-
Primary Coordination : Stir the mixture at room temperature for 2 hours[2]. Causality: This ensures complete formation of the pre-organized [Cu(POP)]+ intermediate before introducing the sterically demanding pyridine ligand.
-
Ligand Substitution : Inject 0.10 g (0.55 mmol) of 2-((tert-butylthio)methyl)pyridine via syringe[2]. Causality: The slight substoichiometric ratio of the tBuSpy ligand acts as a self-validating control to prevent the formation of unwanted homoleptic side products.
-
Equilibrium Shift : Stir for 1 hour, then remove the solvent under reduced pressure[2]. Causality: Because the bulky -S-tBu group causes dynamic dissociation, prolonged stirring leads to degradation. Rapid solvent removal traps the formed complex.
-
Kinetic Isolation : Wash the crude product with Et₂O and crystallize via vapor diffusion of Et₂O into a CH₂Cl₂ solution[2]. Causality: Standard crash-precipitation fails due to the high steric hindrance preventing rapid lattice formation. Vapor diffusion forces slow, ordered molecular packing, yielding colorless crystals (41% yield).
Protocol 2: Reversible Cysteine Blocking via S-tert-butylthio in Peptide Ligation
-
Protection Phase : Synthesize the peptide segment utilizing S-tert-butylthio-protected cysteine derivatives[3]. Causality: The massive steric umbrella of the tert-butyl group physically blocks nucleophilic attack on the sulfur atom, allowing standard solid-phase peptide synthesis to proceed without premature disulfide cleavage.
-
Ligation Phase : Perform the segment ligation at acidic to neutral pH[3]. Causality: The asymmetric disulfide remains highly stable, ensuring orthogonal protection while other unprotected segments react.
-
Targeted Deprotection : Expose the ligated peptide to aggressive reductive conditions (e.g., using mercaptans or phosphines)[3]. Causality: Only under high concentrations of specific reducing agents is the steric barrier overcome, cleanly cleaving the -S-tBu group to reveal the free thiol for subsequent folding.
References
-
Title: Softening the Donor-Set: From [Cu(P^P)(N^N)][PF6] to [Cu(P^P)(N^S)][PF6] Source: MDPI (Crystals) URL: [Link]
-
Title: Peptide Segment Ligation Strategy without Use of Protecting Groups Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers Source: Royal Society of Chemistry (RSC Advances) URL: [Link]
Sources
Methodological & Application
Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: A Detailed Application Note and Protocol
Introduction
5-(tert-Butylthio)-2-methoxy-4-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The unique arrangement of a bulky tert-butylthio group, an electron-donating methoxy group, and a methyl group on the pyridine scaffold presents a unique electronic and steric profile. This document provides a comprehensive guide for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust and reproducible, with in-depth explanations of the experimental choices and potential challenges.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, suggests a convergent synthetic approach. The key disconnection is at the C5-sulfur bond, pointing to a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction as the final step. The precursor for this transformation would be a 5-halo-2-methoxy-4-methylpyridine. The methoxy group can be introduced via nucleophilic substitution of a chloro group on a pyridine ring. This leads to a plausible forward synthesis starting from a commercially available substituted chloropyridine.
Caption: Retrosynthetic analysis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
Experimental Protocols
This synthesis is divided into three main stages:
-
Synthesis of 2-Methoxy-4-methylpyridine: Introduction of the methoxy group at the C2 position of the pyridine ring.
-
Synthesis of 5-Bromo-2-methoxy-4-methylpyridine: Regioselective bromination at the C5 position.
-
Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: Introduction of the tert-butylthio group.
Part 1: Synthesis of 2-Methoxy-4-methylpyridine
The methoxylation of 2-chloro-4-methylpyridine is achieved via a nucleophilic aromatic substitution reaction using sodium methoxide. The reaction is driven by the displacement of the chloride leaving group by the methoxide nucleophile.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 1.0 |
| Sodium methoxide | CH₃ONa | 54.02 | 1.2 |
| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | Solvent |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction Solvent |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.
-
Add 2-chloro-4-methylpyridine to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-methoxy-4-methylpyridine by vacuum distillation to yield a colorless to pale yellow liquid.
Part 2: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine
The regioselective bromination of the electron-rich 2-methoxy-4-methylpyridine at the C5 position is a key step. The methoxy group at C2 and the methyl group at C4 are both activating, ortho-, para-directing groups. The C5 position is sterically accessible and electronically activated for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Methoxy-4-methylpyridine | C₇H₉NO | 123.15 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Washing |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-methoxy-4-methylpyridine in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-methoxy-4-methylpyridine as a white to off-white solid.[2][3]
Part 3: Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
The final step involves the introduction of the tert-butylthio group via a nucleophilic aromatic substitution reaction. The 5-bromo substituent on the pyridine ring is displaced by the tert-butylthiolate anion, which is generated in situ from tert-butylthiol and a suitable base.[4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Bromo-2-methoxy-4-methylpyridine | C₇H₈BrNO | 202.05 | 1.0 |
| 2-Methyl-2-propanethiol (tert-butylthiol) | C₄H₁₀S | 90.19 | 1.5 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.6 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Quenching |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride to the DMF and cool the suspension to 0 °C.
-
Slowly add tert-butylthiol to the NaH suspension at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of sodium tert-butylthiolate.
-
Add a solution of 5-bromo-2-methoxy-4-methylpyridine in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-(tert-butylthio)-2-methoxy-4-methylpyridine as a pale yellow oil or low-melting solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere and away from moisture.
-
tert-Butylthiol is a volatile and odorous compound. Handle in a fume hood.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Proper quenching procedures should be followed for all reactive reagents.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
This application note provides a detailed and logical three-step synthesis for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine. The described protocol utilizes common laboratory reagents and techniques, making it accessible to researchers in organic and medicinal chemistry. By following the outlined procedures and safety precautions, this valuable pyridine derivative can be synthesized in a reproducible and efficient manner.
References
- Cañibano, V., Rodríguez, J. F., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García-Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2180.
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]
-
ChemBK. (2024, April 9). 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Chemistry of Pyridine: Understanding 3-Bromo-2-methoxy-4-methylpyridine as a Versatile Intermediate. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-METHOXY-5-BROMO-4-METHYLPYRIDINE. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]
-
YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
YouTube. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]
-
PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. Retrieved from [Link]
-
Scilit. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory-scale preparation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, a key heterocyclic building block in pharmaceutical research and development. The synthesis is presented as a robust two-step process commencing from the readily accessible precursor, 5-amino-2-methoxy-4-methylpyridine. The protocol details the conversion of the starting material into a versatile thiocyanate intermediate via a Sandmeyer-type reaction, followed by a nucleophilic substitution with sodium tert-butylthiolate to yield the target molecule. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations of the underlying chemical principles, detailed experimental procedures, safety protocols, and methods for product characterization.
Introduction and Synthetic Rationale
5-(tert-Butylthio)-2-methoxy-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active agents, most notably in the construction of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[1] The strategic placement of the methoxy, methyl, and tert-butylthio groups on the pyridine ring provides a unique scaffold for creating complex molecules with tailored biological activities.
The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It avoids the direct and often challenging introduction of a thiol group onto the pyridine ring. Instead, it employs a well-established and controllable two-step sequence:
-
Diazotization-Thiocyanation: The primary amine of 5-amino-2-methoxy-4-methylpyridine is converted into a diazonium salt, which is subsequently displaced by a thiocyanate anion. This approach offers excellent regioselectivity and high conversion rates.
-
Nucleophilic Thioether Synthesis: The resulting 2-methoxy-4-methyl-5-thiocyanatopyridine serves as an excellent electrophile. It readily reacts with the potent nucleophile, sodium tert-butylthiolate, to form the desired C-S bond, yielding the final product. This reaction is typically clean and high-yielding.
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Reagents such as sodium nitrite, diazonium salts (potentially unstable), and tert-butylthiol (stench) must be handled with extreme care.
Part 1: Synthesis of 2-Methoxy-4-methyl-5-thiocyanatopyridine (Intermediate A)
Principle: This step relies on the conversion of an aromatic primary amine to a diazonium salt, which is a versatile intermediate. The diazonium group is an excellent leaving group (N₂) and is readily displaced by various nucleophiles. In this protocol, a copper(I) thiocyanate/potassium thiocyanate solution is used to introduce the thiocyanate group onto the pyridine ring in a Sandmeyer-type reaction.
Materials:
-
5-Amino-2-methoxy-4-methylpyridine
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) thiocyanate (CuSCN)
-
Potassium thiocyanate (KSCN)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-amino-2-methoxy-4-methylpyridine (1.0 eq).
-
Add 48% hydrobromic acid (3.0 eq) and deionized water. Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring until a fine slurry is formed.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 20-30 minutes, ensuring the internal temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
-
Thiocyanation Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) thiocyanate (0.2 eq) and potassium thiocyanate (1.5 eq) in deionized water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution via a dropping funnel over 30-40 minutes. Vigorous gas evolution (N₂) will be observed. Keep the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-methoxy-4-methyl-5-thiocyanatopyridine as a solid.
-
Part 2: Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Principle: This step involves a nucleophilic substitution reaction where the tert-butylthiolate anion (t-BuS⁻) attacks the electrophilic carbon of the thiocyanate group, displacing the cyanide anion (CN⁻). The thiolate is a strong nucleophile and is generated in situ by deprotonating tert-butylthiol with a strong, non-nucleophilic base like sodium hydride. The reaction is conducted under an inert atmosphere to prevent oxidation of the thiolate.
Materials:
-
2-Methoxy-4-methyl-5-thiocyanatopyridine (Intermediate A)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Methyl-2-propanethiol (tert-butylthiol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Sodium tert-butylthiolate:
-
To a flame-dried 250 mL round-bottom flask under a positive pressure of nitrogen, add sodium hydride (1.2 eq, 60% dispersion).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane washings via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butylthiol (1.1 eq) dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the thiolate.
-
-
Thioether Formation:
-
Dissolve the 2-methoxy-4-methyl-5-thiocyanatopyridine (Intermediate A, 1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the cold sodium tert-butylthiolate suspension over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
-
Quantitative Data and Characterization
The following tables summarize the reagent quantities for a typical laboratory-scale synthesis and the expected analytical data for the final product.
| Parameter | Step 1: Intermediate A | Step 2: Final Product |
| Starting Material | 5-Amino-2-methoxy-4-methylpyridine | 2-Methoxy-4-methyl-5-thiocyanatopyridine |
| Key Reagents | NaNO₂, HBr, CuSCN, KSCN | NaH, tert-Butylthiol |
| Solvent | Water | Anhydrous THF |
| Temperature | 0-5 °C, then RT | 0 °C, then RT |
| Reaction Time | ~4 hours | ~4 hours |
| Typical Yield | 75-85% | 80-90% |
| Table 1: Summary of Reaction Parameters. |
| Analysis | Expected Result for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H, Py-H6), 6.60 (s, 1H, Py-H3), 3.90 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃), 1.40 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 151.0, 145.0, 125.0, 110.0, 53.0, 48.0, 31.5, 17.0 |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₇NOS [M+H]⁺: 212.11; found: 212.1 |
| Table 2: Expected Analytical Data for the Final Product. |
References
-
PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]
- Google Patents. CN103073536A - Preparation method of ilaprazole.
-
QuickCompany. An Improved Process For Preparation Of Ilaprazole. Available at: [Link]
-
New Drug Approvals. ILAPRAZOLE, IY-81149. Available at: [Link]
-
Sharma, P., et al. (2020). Synthetic access to thiols: A review. Journal of Chemical Sciences. Available at: [Link]
-
Der Pharma Chemica. Identification and Synthesis of Impurities formed during Ilaprazole Preparation. (2011). Available at: [Link]
- Google Patents. CN106432193A - Method for synthesizing intermediate of Ilaprazole sodium salt.
Sources
Catalytic oxidation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Application Note & Protocol
Selective Catalytic Oxidation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: A Guided Protocol for the Synthesis of a Key Esomeprazole Precursor
Abstract: This document provides a comprehensive guide for the selective catalytic oxidation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine to its corresponding sulfoxide, 2-methoxy-4-methyl-5-(tert-butylsulfinyl)pyridine. The sulfoxide product is a critical intermediate in the synthesis of widely used proton pump inhibitors. This guide details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol employing a vanadium-catalyzed system with hydrogen peroxide, and includes sections on process monitoring, data interpretation, and troubleshooting. The protocols are designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for this important transformation.
Introduction and Significance
The oxidation of thioethers to sulfoxides is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. Sulfoxides are prevalent structural motifs in numerous active pharmaceutical ingredients (APIs), including the widely prescribed anti-ulcer medication Esomeprazole.[1] The target product of the described protocol, 2-methoxy-4-methyl-5-(tert-butylsulfinyl)pyridine, is a direct precursor in its synthesis.
The primary challenge in this synthesis is achieving high selectivity for the sulfoxide product while preventing over-oxidation to the corresponding sulfone.[2][3] While strong oxidants can be used, they often lead to the formation of the sulfone byproduct, complicating purification and reducing yield. Catalytic oxidation methods, especially those utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂), offer a greener and more controlled alternative.[4][5] This protocol focuses on a vanadium-catalyzed approach, which is well-regarded for its efficiency and selectivity in sulfide oxidations.[6][7]
Reaction Mechanism and Rationale for Catalyst Selection
The catalytic oxidation of a sulfide to a sulfoxide generally involves the activation of an oxidant by a catalyst, which then facilitates the transfer of an oxygen atom to the electron-rich sulfur center.[4]
General Mechanism: A metal catalyst, often in a high oxidation state, reacts with the terminal oxidant (e.g., H₂O₂) to form a more reactive peroxo-metal complex. This complex is a potent but selective electrophilic oxygen donor. The sulfide substrate attacks this complex, leading to the formation of the sulfoxide and regeneration of the catalyst, which can then re-enter the catalytic cycle.
dot digraph "Catalytic_Oxidation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: General mechanism for the catalytic oxidation of thioethers.
Rationale for Vanadium and H₂O₂:
-
Catalyst Efficacy: Vanadium complexes, such as Vanadium(IV) oxy(acetylacetonate) (VO(acac)₂), are highly effective catalysts for the selective oxidation of sulfides. They readily form active peroxo species required for the reaction.
-
Green Chemistry: Hydrogen peroxide is an ideal terminal oxidant. Its primary byproduct is water, making it an environmentally friendly and atom-economical choice compared to reagents like m-CPBA or periodates.[4][8]
-
Selectivity: The key to this process is controlling the stoichiometry of the oxidant and the reaction temperature. Slow, controlled addition of H₂O₂ minimizes its concentration at any given time, which disfavors the slower, second oxidation of the sulfoxide to the sulfone.[2]
Detailed Experimental Protocol
This protocol describes the oxidation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine on a representative laboratory scale.
| Reagent | Grade | Supplier Example | Notes |
| 5-(tert-Butylthio)-2-methoxy-4-methylpyridine | >98% | TCI, Sigma-Aldrich | The limiting reagent. |
| Vanadium(IV) oxy(acetylacetonate) [VO(acac)₂] | >98% | Sigma-Aldrich | Catalyst. |
| Hydrogen Peroxide (H₂O₂) | 30-35% w/w in H₂O | Fisher Scientific | Oxidant. Store refrigerated. |
| Dichloromethane (CH₂Cl₂) | ACS Grade or higher | MilliporeSigma | Reaction solvent. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, >98% | VWR | For quenching excess peroxide. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared | For neutralization and work-up.[9] |
| Brine (Saturated NaCl Solution) | - | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any major supplier | For drying the organic phase. |
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (for slow addition of H₂O₂)
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves (nitrile or neoprene).[10]
All operations should be performed in a well-ventilated chemical fume hood.[11] Consult the Safety Data Sheet (SDS) for each reagent before use.
| Substance | Hazards | Precautionary Measures |
| Dichloromethane | Suspected carcinogen, skin/eye irritant. | Wear appropriate PPE. Handle in a fume hood. Avoid inhalation and skin contact. |
| Hydrogen Peroxide (30%) | Strong oxidizer, can cause severe skin burns and eye damage. | Handle with care, avoiding contact with skin and eyes. Do not mix with flammable materials. |
| Vanadium Compounds | Toxic if swallowed or inhaled. | Avoid creating dust. Wash hands thoroughly after handling. |
| Pyridine Derivatives | May be harmful if swallowed, inhaled, or in contact with skin.[10][12] | Handle with standard chemical precautions. |
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: Step-by-step experimental workflow for the oxidation.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (10.0 g, ~44.4 mmol, 1.0 equiv) and Vanadium(IV) oxy(acetylacetonate) (0.24 g, ~0.9 mmol, 0.02 equiv). Add dichloromethane (100 mL) and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C with stirring.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (5.0 mL, ~49 mmol, 1.1 equiv) to the addition funnel. Add the H₂O₂ dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 10 °C. This slow addition is critical for selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add a 10% aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) to the flask while it is still in the ice bath. Stir for 20 minutes to quench any unreacted hydrogen peroxide. (Test with peroxide test strips to ensure quenching is complete).
-
Aqueous Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[9]
-
Isolation and Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by crystallization (e.g., from an ethyl acetate/heptane mixture) or by column chromatography to yield the pure sulfoxide.
Data and Expected Results
The following table provides representative parameters for the described reaction. Actual results should be determined experimentally and optimized as needed.
| Parameter | Representative Value |
| Scale | 10.0 g of starting thioether |
| Catalyst Loading | 2 mol% |
| Oxidant Equiv. | 1.1 equivalents |
| Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Expected Yield (Post-Purification) | 85-95% |
| Expected Purity (by HPLC) | >99% (sulfone <0.5%) |
Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic shifts for the methoxy, methyl, and tert-butyl protons, along with the aromatic protons of the pyridine ring. The protons adjacent to the sulfoxide group will be diastereotopic.
-
Mass Spectrometry (MS): ESI-MS should show the expected (M+H)⁺ peak for the sulfoxide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Decomposed H₂O₂.- Insufficient reaction time/temperature. | - Use fresh catalyst.- Use fresh, properly stored H₂O₂.- Allow the reaction to stir longer or warm slightly (e.g., to 10-15 °C), but monitor for sulfone formation. |
| Significant Sulfone Formation | - H₂O₂ added too quickly.- Reaction temperature too high.- Excess H₂O₂ used. | - Ensure slow, dropwise addition of H₂O₂.- Maintain the internal temperature at 0-5 °C.- Use a stoichiometric amount (1.05-1.1 equiv) of H₂O₂. |
| Emulsion during Work-up | - Vigorous shaking of the separatory funnel. | - Use gentle inversions instead of vigorous shaking.- Add more brine to help break the emulsion. |
| Product is an Oil/Difficult to Crystallize | - Presence of impurities (e.g., residual solvent, sulfone). | - Ensure complete drying of the organic layer.- Re-purify via column chromatography. |
References
- ACS GCI Pharmaceutical Roundtable. (2026, February 26).
- Ji, W.-S., et al. (2025, April 8). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett.
- Organic Chemistry Portal.
- Wang, Y., et al. (2021).
- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- Wells, D. H., et al.
- Hu, L., et al. (2014a). Catalytic oxidation of sulfides to sulfoxides.
- Hu, L., et al. (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry.
- Tong, Q.L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- Qian, W., & Pei, L. (2006). A mild, efficient and environmentally friendly oxidation of sulfides to sulfoxides with a recyclable ion-supported hypervalent iodine reagent. Synlett.
- Zhao, L., et al. (2016). Rhodium-Catalyzed Aerobic Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry.
- Choi, S., et al. (2001). Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by Sc(OTf)₃. The Journal of Organic Chemistry.
- BenchChem. (2025).
- TCI Chemicals. (2025, June 27). SAFETY DATA SHEET: 2,6-Di-tert-butyl-4-methoxyphenol.
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2,6-Di-tert-butyl-4-methylpyridine.
- MilliporeSigma. (2025, November 6).
- CymitQuimica. (2024, December 19).
- Organic Syntheses Procedure. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt.
- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35944-2.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
- 6. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Note: 5-(tert-Butylthio)-2-methoxy-4-methylpyridine in Advanced Pharmaceutical Synthesis
Mechanistic Rationale & Structural Utility
In modern medicinal chemistry, highly substituted pyridines serve as critical pharmacophores and structural scaffolds. The compound 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (CAS 1355207-23-6) is a highly specialized pharmaceutical intermediate designed for the precise construction of complex therapeutics, including kinase inhibitors, allosteric modulators, and proton pump inhibitor (PPI) analogs[1].
The strategic value of this intermediate lies in its unique substitution pattern, which provides both electronic tuning and orthogonal reactivity:
-
Electronic Modulation: The 2-methoxy and 4-methyl groups act as electron-donating substituents. They increase the basicity of the pyridine nitrogen and sterically shield the core, which is a common strategy to improve the pharmacokinetic profiles of pyridine-containing drugs[1].
-
The tert-Butylthio Mask: The tert-butyl group is a highly robust, sterically hindered protecting group for the thiol moiety. It is exceptionally stable to basic conditions, nucleophilic attacks, and mild acids, allowing chemists to perform extensive cross-coupling or functionalization on other parts of the molecule before unmasking the reactive sulfur[2].
Chemoselectivity: The Causality of Reagent Selection
The primary synthetic challenge when utilizing 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is the chemoselective deprotection of the tert-butyl group to yield the free 5-mercaptopyridine derivative. The choice of reagent is dictated by the presence of the 2-methoxy group, which introduces a critical vulnerability.
-
Why Lewis Acids (e.g., BBr₃) Must Be Avoided: While Boron tribromide (BBr₃) is occasionally used to cleave aliphatic thioethers, applying it to this scaffold is detrimental. Lewis acids will preferentially coordinate to the 2-methoxy oxygen, driving rapid O-demethylation. This side reaction yields a 2-pyridone tautomer, permanently destroying the desired pyridine pharmacophore.
-
The TFMSA/TFA Approach: Strong protic acids, such as a mixture of Trifluoromethanesulfonic acid (TFMSA) and Trifluoroacetic acid (TFA), can successfully cleave the tert-butyl group[3]. However, this generates a highly reactive tert-butyl carbocation. Without an adequate cation scavenger (e.g., thioanisole or triisopropylsilane), the carbocation will re-alkylate the electron-rich pyridine ring, leading to complex mixtures[3].
-
The NpsCl/DTT Strategy (Optimal): The most chemoselective method involves treating the intermediate with 2-nitrophenylsulfenyl chloride (NpsCl). This reagent specifically targets the sterically hindered thioether to form an unsymmetrical mixed disulfide, releasing tert-butyl chloride. The mixed disulfide is then cleanly reduced by Dithiothreitol (DTT) to yield the free thiol[4]. This method operates under mild conditions, completely preserving the 2-methoxy group.
Quantitative Comparison of Deprotection Strategies
The following table summarizes the quantitative outcomes and mechanistic trade-offs of various deprotection strategies applied to this specific pyridine scaffold.
| Reagent System | Target Transformation | Expected Yield | Chemoselectivity & Mechanistic Limitations |
| NpsCl, then DTT | t-Bu thioether → Free Thiol | 85–90% | Excellent. Mild conditions; fully preserves the 2-methoxy group[4]. |
| TFMSA / TFA / Thioanisole | t-Bu thioether → Free Thiol | 60–75% | Moderate. Requires strict temperature control; risk of t-butyl cation re-alkylation if scavengers are depleted[3]. |
| BBr₃ / CH₂Cl₂ | t-Bu thioether → Free Thiol | < 10% | Poor. Rapid O-demethylation occurs, yielding an undesired 2-pyridone degradation product. |
| mCPBA (1.0 eq) | t-Bu thioether → Sulfoxide | 90–95% | Excellent. Clean and rapid oxidation without cleaving the t-butyl group. |
Visualized Synthetic Pathway
The following workflow diagram illustrates the divergent synthetic utility of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, highlighting both the optimal pathways and the degradation risks.
Divergent synthetic workflows and chemoselectivity considerations for the pyridine intermediate.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.
Protocol A: Chemoselective Deprotection to 5-Mercapto-2-methoxy-4-methylpyridine
This protocol utilizes the NpsCl method to safely unmask the thiol without damaging the methoxy ether[4].
Step-by-Step Methodology:
-
Disulfide Formation: Dissolve 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (1.0 mmol) in glacial acetic acid (5.0 mL) under an inert argon atmosphere.
-
Activation: Add 2-nitrophenylsulfenyl chloride (NpsCl) (1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 2 hours. The solution will turn a deep yellow/orange as the mixed disulfide forms.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove acetic acid. Redissolve the crude mixed disulfide in a degassed mixture of Methanol/0.1 M Sodium Phosphate buffer (pH 7.5) (1:1 v/v, 10 mL).
-
Reduction: Add Dithiothreitol (DTT) (3.0 mmol) to the solution. Stir at room temperature for 1 hour.
-
Extraction: Acidify the mixture slightly to pH 5 using 1M HCl, then extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the free thiol.
Self-Validation Checkpoint: To confirm the successful generation of the free thiol, spot the crude reaction mixture on a TLC plate and spray with Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). An immediate, bright yellow spot confirms the presence of the unmasked sulfhydryl group.
Protocol B: Direct Oxidation to the Sulfoxide Derivative
For applications requiring a sulfinyl linkage (common in PPI-like scaffolds), the thioether can be directly oxidized.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity) (1.0 mmol) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide, followed by 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid.
-
Workup: Separate the organic layer, extract the aqueous layer once more with DCM (10 mL), dry the combined organics over Na₂SO₄, and concentrate under vacuum.
Self-Validation Checkpoint: The success of the oxidation is validated by LC-MS analysis. The chromatogram must show the disappearance of the starting material mass and the appearance of a new peak with an
shift of exactlyDa. Furthermore, TLC will show a significant polarity shift (the sulfoxide runs much lower than the starting thioether).
References
1.[1] Chem-Impex. "2-Methoxy-4-methylpyridine" Chem-Impex International. URL: 2. National Center for Biotechnology Information (PMC). "A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes" NIH. URL: 3. Pastuszak, J. J., et al. "A Convenient Method for Regeneration of Free Thiol from a tert Butyl Thioether" ResearchGate. URL: 4.[2] Stuhr-Hansen, N. "The tert-Butyl Moiety—A Base Resistent Thiol Protecting Group Smoothly Replaced by the Labile Acetyl Moiety" ResearchGate. URL:
Sources
Solvent selection for reactions involving 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Application Note: Solvent and Reagent Selection for the Divergent Functionalization of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Executive Summary
The compound 5-(tert-Butylthio)-2-methoxy-4-methylpyridine is a highly versatile, polyfunctional heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including proton-pump inhibitor (PPI) analogs and kinase inhibitors. The molecule features three distinct reactive vectors: a thioether masked by a tert-butyl protecting group, an oxidizable sulfur center, and an acidic lateral 4-methyl group.
Because these functional groups are sensitive to cross-reactivity, achieving chemoselective functionalization requires rigorous solvent and reagent control. This application note details the causality behind solvent selection and provides self-validating protocols for three divergent synthetic pathways: chemoselective sulfide oxidation, acid-mediated thiol unmasking, and TMEDA-directed lateral lithiation.
Physicochemical Profiling & Solvent Compatibility
The optimal solvent must not only dissolve the lipophilic core but also actively stabilize the specific transition states of the desired pathway while suppressing off-target reactions.
Table 1: Solvent Compatibility and Physicochemical Matrix for Core Workflows
| Target Transformation | Preferred Solvent System | Dielectric Constant (ε) | Dipole Moment (D) | Mechanistic Rationale |
| Sulfide Oxidation | Dichloromethane (DCM) | 8.93 | 1.60 | Non-coordinating; stabilizes polar transition states of electrophilic oxidants without hydrogen bonding. |
| Thiol Unmasking | Trifluoroacetic Acid (TFA) + Scavengers | 39.00 (TFA) | 2.28 (TFA) | High acidity drives acidolysis; scavengers (e.g., Anisole) are mandatory to trap the tert-butyl carbocation. |
| Lateral Lithiation | Tetrahydrofuran (THF) + TMEDA | 7.58 (THF) | 1.75 (THF) | THF solvates Li⁺; TMEDA breaks n-BuLi aggregates to maximize kinetic basicity at -78 °C. |
Workflow 1: Chemoselective Oxidation of the Thioether
Mechanistic Rationale & Causality The oxidation of the thioether to a sulfoxide (or sulfone) must be carefully controlled to prevent the competitive N-oxidation of the pyridine ring. meta-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM) is the industry standard for this transformation[1]. DCM is selected because it lacks hydrogen-bond donor capabilities, which would otherwise alter the reactivity of the peracid. By operating at strictly controlled low temperatures (0 °C), the electrophilic oxygen transfer is kinetically driven toward the highly nucleophilic sulfur atom rather than the electron-deficient pyridine nitrogen[2].
Self-Validating Protocol: Sulfoxide Synthesis
-
Preparation: Dissolve 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Validation: Ensure internal temperature stabilization before proceeding to prevent over-oxidation to the sulfone.
-
Oxidant Addition: Dissolve mCPBA (1.05 eq, assuming 77% purity) in a minimal volume of DCM. Add this solution dropwise over 30 minutes.
-
In-Process Control: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The sulfoxide product will appear as a significantly more polar spot compared to the starting material.
-
Quenching (Self-Validation): Once the starting material is consumed, quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ reduces any unreacted peracid, preventing runaway oxidation during concentration.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid byproduct), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Workflow 2: Acid-Mediated tert-Butyl Deprotection (Thiol Unmasking)
Mechanistic Rationale & Causality The tert-butyl group is a robust protecting group for thiols, requiring strong acidolysis for removal[3]. Trifluoroacetic acid (TFA) is the solvent and reagent of choice. However, the cleavage generates a highly stable tert-butyl carbocation. Because the resulting free thiol (thiolate) is highly nucleophilic, the carbocation will rapidly re-alkylate the sulfur (S-alkylation) if not intercepted[4]. Therefore, the solvent system must include nucleophilic scavengers such as Triisopropylsilane (TIS) and Ethanedithiol (EDT) or Anisole to irreversibly trap the carbocation.
Self-Validating Protocol: Thiol Unmasking
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of TFA / Anisole / EDT (90:5:5 v/v/v). Note: EDT has a strong odor; perform all operations in a fume hood.
-
Dissolution: Add the starting material (1.0 eq) to the cleavage cocktail at room temperature (approx. 10 mL of cocktail per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 2–3 hours. The solution may develop a slight yellow tint, indicating the formation of trapped carbocation complexes.
-
Precipitation & Isolation: Concentrate the mixture under a stream of nitrogen to roughly 20% of its original volume. Dropwise add the concentrated residue into 10 volumes of ice-cold diethyl ether.
-
Validation: The unmasked 5-mercapto-2-methoxy-4-methylpyridine will precipitate as a solid (often as a TFA salt). Centrifuge, decant the ether (which contains the scavenged tert-butyl byproducts), and wash the pellet twice more with cold ether to yield the pure free thiol.
Workflow 3: Lateral Lithiation of the 4-Methyl Group
Mechanistic Rationale & Causality The 4-methyl group of the pyridine ring possesses a pKa of approximately 32.2[5]. While strong bases like n-Butyllithium (n-BuLi) are theoretically capable of deprotonating this site, n-BuLi exists as unreactive hexamers in non-polar solvents. Using Tetrahydrofuran (THF) partially breaks these aggregates, but the addition of Tetramethylethylenediamine (TMEDA) is required to fully dissociate the clusters into highly reactive monomers/dimers[6]. This dramatic increase in kinetic basicity, combined with the low temperature (-78 °C), directs the lithiation exclusively to the lateral 4-methyl group, preventing nucleophilic attack on the pyridine ring.
Self-Validating Protocol: Lateral Lithiation and Functionalization
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Solvation: Dissolve the substrate (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF (0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Metalation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Validation: The solution will typically undergo a distinct color change (often deep red or orange), visually confirming the formation of the stabilized 4-(lithiomethyl) anion.
-
Aging: Stir at -78 °C for 45 minutes to ensure complete metalation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.5 eq) dropwise. The deep color of the anion should rapidly dissipate, indicating successful carbon-carbon bond formation.
-
Workup: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with Ethyl Acetate.
Mandatory Visualization: Divergent Synthetic Pathways
Divergent synthetic workflows for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine based on solvent selection.
References
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing).[3] URL:[Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications.[4] URL:[Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online.[2] URL: [Link]
-
Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient. PMC - NIH.[1] URL:[Link]
-
Heterocyclic Chemistry (pKa values of methylpyridines). Wiley Publications / NZDR.[5] URL:[Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists.[6] URL: [Link]
Sources
- 1. Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nzdr.ru [nzdr.ru]
- 6. chemistry-chemists.com [chemistry-chemists.com]
Application Notes and Protocols: Safe Handling of Volatile Pyridine Derivatives in the Laboratory
Section 1: Introduction and Scope
Pyridine and its volatile derivatives are a cornerstone of modern synthetic chemistry, serving as pivotal solvents, reagents, and building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility, however, is matched by their potential hazards. As a class of compounds, they are characterized by high volatility, a strong and unpleasant fish-like odor, flammability, and significant toxicological profiles.[1][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle volatile pyridine derivatives safely. It moves beyond a simple checklist of procedures to instill a deep understanding of the principles behind safe laboratory practices. The protocols herein are designed as self-validating systems, integrating engineering controls, personal protective equipment (PPE), and rigorous standard operating procedures to create a multi-layered defense against chemical exposure and accidents. Adherence to these guidelines is critical for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with volatile pyridine derivatives is the foundation of safe laboratory practice. The primary risks include inhalation of toxic vapors, skin and eye contact, and fire.[6]
2.1 Physicochemical and Toxicological Properties
Pyridine is a highly flammable, water-miscible liquid with a distinctive odor.[2][4] Its derivatives, such as picolines and lutidines, share many of these properties, though their specific toxicities and physical characteristics can vary. The electronegative nitrogen atom in the pyridine ring makes the compound weakly basic and influences its reactivity, which is often compared to that of nitrobenzene.[4][7]
Exposure can lead to a range of health effects, including nausea, headaches, dizziness, and irritation of the respiratory system, skin, and eyes.[3][8] Prolonged or high-level exposure may impact the central nervous system, liver, and kidneys, and some sources note that pyridine is a potential carcinogen.[3][5][8] Therefore, minimizing all routes of exposure is paramount.
2.2 Exposure Limits
Regulatory bodies have established occupational exposure limits (OELs) to protect laboratory personnel. Adherence to these limits is mandatory.
| Agency | Guideline | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 5 ppm (15 mg/m³)[8][9] |
| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 1 ppm (3.1 mg/m³)[8] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 5 ppm (15 mg/m³)[8] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 3,600 ppm[9] |
| TWA: Time-Weighted Average |
2.3 Risk Assessment Workflow
Before any new procedure involving a volatile pyridine derivative, a formal risk assessment must be conducted. This process systematically identifies hazards and ensures adequate control measures are in place.
Caption: The hierarchy of safety controls, from most to least effective.
3.1 The Chemical Fume Hood: The Primary Engineering Control
All work with volatile pyridine derivatives must be performed inside a properly functioning and certified laboratory chemical fume hood. [1][10][11]The fume hood is the primary barrier protecting the user from inhaling hazardous vapors.
Fume Hood Best Practices:
-
Certification: Verify that the fume hood has been inspected and certified within the last year. [12][13]Do not use a hood that is out of date or has failed inspection.
-
Airflow: Before starting, confirm that the exhaust is operating. Check the airflow monitor; if the reading differs significantly from the value on the certification sticker, the hood may not be working correctly. [12][14]* Sash Position: Keep the sash at the lowest possible position that allows for comfortable work, and never raise it above the certified maximum height indicated by the arrows on the frame. [10][15]Keep your head outside the plane of the hood opening at all times. [10]* Work Area: Conduct all work at least 6 inches (15 cm) inside the front edge of the hood to prevent vapors from escaping. [10][13][14]* Minimize Obstructions: Do not store chemicals or equipment in the hood, as this disrupts airflow. [10][12][15]If large equipment must be used, place it on blocks to allow air to flow underneath. [10][15]* Housekeeping: Clean up spills immediately. [15]Do not allow paper or other light materials that could be drawn into the exhaust port to accumulate. [15]* Sash Closure: When the hood is not in use, close the sash completely to provide a protective barrier and conserve energy. [12][15] 3.2 Personal Protective Equipment (PPE)
PPE is the last line of defense and is non-negotiable when handling pyridine and its derivatives. [1]
| PPE Item | Specification | Rationale & Best Practices |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. [11] | Protects eyes and face from splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Butyl rubber or neoprene gloves. Nitrile gloves may be acceptable for incidental contact but check manufacturer compatibility charts. [3][8][11] | Provides a chemical barrier against skin contact, which can cause irritation and absorption. [8]Latex gloves offer poor protection and should not be used. [1]Double-gloving is recommended for extended operations. [11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. [11] | Protects skin and personal clothing from contamination. [3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is generally not required if all work is conducted in a certified fume hood. It becomes necessary if engineering controls fail or for emergency response. [8][11]Use requires enrollment in a respiratory protection program, including medical clearance and fit-testing. [8]|
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
This section details the step-by-step protocols for common laboratory manipulations.
4.1 Protocol: Preparation and Pre-Work Checks
-
Conduct Risk Assessment: Review the Safety Data Sheet (SDS) for the specific pyridine derivative being used. [8]2. Don PPE: Put on all required PPE (lab coat, goggles, appropriate gloves) before entering the designated work area. [16]3. Prepare Fume Hood: Verify fume hood certification and airflow. [12][13]Clear the workspace of unnecessary items and ensure the work area is at least 6 inches from the sash opening. [14]4. Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before beginning the experiment. [13] 4.2 Protocol: Dispensing and Transferring Liquids
-
Grounding: When transferring quantities greater than 500 mL, ground and bond metal containers to prevent static discharge, which can ignite flammable vapors. [6][17]2. Use Appropriate Tools: Use non-sparking tools for opening and closing containers. [17]3. Containment: Perform all transfers over a secondary containment tray to catch any potential spills.
-
Keep Containers Closed: Open containers only when actively dispensing. Keep them tightly sealed at all other times to minimize vapor release. [1][6]5. Controlled Addition: When adding pyridine derivatives to a reaction, do so slowly and in a controlled manner to avoid splashing and exothermic reactions.
4.3 Protocol: Post-Experiment Cleanup
-
Quenching: Carefully quench any reactive materials within the fume hood according to established and validated procedures.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with pyridine derivatives. A mild acidic solution can be used to neutralize the basic pyridine, followed by a thorough rinse. [18]3. Waste Segregation: Segregate all hazardous waste into appropriately labeled containers as described in Section 5.
-
Area Cleaning: Wipe down the surfaces of the fume hood with a suitable cleaning agent. [15]5. Doff PPE: Remove PPE just before leaving the laboratory. Remove gloves first, followed by the lab coat and goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn. [17][19]
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and ensure regulatory compliance.
5.1 Chemical Storage
-
Location: Store pyridine derivatives in a cool, dry, well-ventilated area designated for flammable liquids. [1][3][20]* Cabinets: Use approved flammable storage cabinets. [21][22]OSHA regulations limit the quantity of flammable liquids that can be stored outside of such a cabinet. [21][23]* Segregation: Store pyridine derivatives away from incompatible materials, especially strong oxidizing agents and acids (like nitric acid). [8][18]Improper segregation can lead to violent reactions. [24]* Containers: Ensure containers are made of compatible materials (e.g., glass, high-density polyethylene), are in good condition, and are always tightly sealed to prevent vapor leakage and absorption of atmospheric moisture. [1][3][6]* Labeling: All containers must be clearly labeled with the full chemical name and appropriate hazard warnings. [1][22] 5.2 Waste Management
Pyridine and materials contaminated with it are considered hazardous waste. [1][25]The EPA designates pyridine waste with the code U196, and spent pyridine solvent falls under code F005. [26][27] Protocol: Hazardous Waste Collection
-
Designated Container: Collect all pyridine waste (pure, solutions, and contaminated solids like wipes or silica gel) in a dedicated, sealable, and compatible hazardous waste container. [8][28]2. Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added. [8][28]The label must include the full chemical name(s) and the words "Hazardous Waste."
-
Segregation: Do not mix pyridine waste with incompatible waste streams. [18]4. Storage: Keep the waste container sealed and store it in a designated satellite accumulation area within the lab, away from ignition sources. [28]5. Disposal: When the container is full or no longer in use, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal service. [16]Never pour pyridine waste down the drain. [16]
Caption: Decision workflow for proper pyridine hazardous waste disposal.
Section 6: Emergency Response Protocols
Accidents can happen even with the best precautions. A clear and practiced emergency plan is essential. [3] 6.1 Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a chemical spill kit. [3][16] 3. Carefully collect the absorbent material using non-sparking tools, place it in a sealed container, and label it as hazardous waste. [16] 4. Clean the spill area thoroughly.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE: Immediately alert everyone and evacuate the laboratory. [8] 2. ISOLATE: Close the laboratory doors to contain the vapors.
-
REPORT: Call your institution's emergency number or 911. Report the chemical identity and quantity spilled. [8] 4. Do not re-enter the area. Only trained emergency responders with proper PPE should handle large spills. [29] 6.2 Personal Exposure and First Aid
-
Immediate action can significantly reduce the severity of an injury.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. Seek prompt medical attention. [3][20] |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. [3][8]Remove all contaminated clothing while rinsing. Seek medical attention. [30] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [3][8]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [28] |
Section 7: Exposure Monitoring
In certain situations, such as the development of a new, large-scale process, it may be necessary to monitor the air to ensure that engineering controls are effective and that concentrations of volatile pyridine derivatives remain below the established OELs. This is typically performed by industrial hygiene professionals. [19] Standard methods often involve drawing a known volume of air through a solid sorbent tube (such as XAD-7), followed by desorption with a solvent and analysis by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS). [31][32]Spectrophotometric methods have also been developed for determining pyridine in air samples. [33]If you believe you are experiencing symptoms of overexposure, contact your EHS department to discuss the possibility of exposure monitoring. [19]
Section 8: Conclusion
Volatile pyridine derivatives are indispensable tools in chemical research and development, but their safe use demands respect for their inherent hazards. A culture of safety, built upon a foundation of robust risk assessment, diligent use of engineering controls, unwavering adherence to PPE protocols, and well-practiced emergency procedures, is essential. By understanding the "why" behind each safety measure, researchers can protect themselves and their colleagues while advancing scientific discovery.
Section 9: References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
University of Wisconsin-Milwaukee. Fume Hood Safety. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
University of Texas at Austin Environmental Health & Safety. Fume Hoods. [Link]
-
LSU Health Shreveport. (2023, June 13). SOP - Standard Operating Procedures for Safe Operation of Chemical Fume Hoods. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Fume Hoods. [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
University of Colorado Boulder Environmental Health and Safety. Fume Hood Proper Work Practices. [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine (Method PV2295). [Link]
-
Sdfine. Pyridine Safety Data Sheet. [Link]
-
NationalPurity. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
ComplianceSigns. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
LOC Scientific. (2025, July 15). OSHA Flammable Storage Requirements Explained. [Link]
-
U.S. Environmental Protection Agency (EPA). Pyridine - Substance Details - SRS. [Link]
-
National Center for Biotechnology Information (NCBI). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
U.S. Hazmat Rentals. OSHA Chemical Storage Requirements. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES. [Link]
-
National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]
-
Wikipedia. Pyridine. [Link]
-
CNKI. (2019, August 9). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Scribd. Pyridine: Properties, Reactions, and Uses. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6. ANALYTICAL METHODS. [Link]
-
U.S. Hazmat Storage. (2024, May 6). OSHA Flammable Storage Requirements. [Link]
-
ResearchGate. (2015, June 24). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]
-
ResearchGate. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
SlideShare. Preparation and Properties of Pyridine. [Link]
-
National Center for Biotechnology Information (NCBI). Pyridine. [Link]
-
ResearchGate. Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection. [Link]
-
GOV.UK. Pyridine: incident management. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. scribd.com [scribd.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fume Hoods | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. umces.edu [umces.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. connmaciel.com [connmaciel.com]
- 22. locscientific.com [locscientific.com]
- 23. ushazmatstorage.com [ushazmatstorage.com]
- 24. ushazmatrentals.com [ushazmatrentals.com]
- 25. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 26. epa.gov [epa.gov]
- 27. wku.edu [wku.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
- 30. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 31. osha.gov [osha.gov]
- 32. atsdr.cdc.gov [atsdr.cdc.gov]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity in the Synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Welcome to the technical support guide for the synthesis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your experimental outcomes.
Core Synthesis Workflow Overview
The most common and logical pathway to 5-(tert-Butylthio)-2-methoxy-4-methylpyridine involves a four-step sequence starting from 2-chloro-4-methyl-5-nitropyridine. This route provides robust control over the introduction of each functional group.
Technical Support Center: Preventing Oxidation of the tert-Butylthio Group
Welcome to the Technical Support Center for thioether and disulfide management in organic and peptide synthesis. This guide is designed for researchers and drug development professionals dealing with the unintended oxidation of the tert-butylthio (-S-tBu) group.
Diagnostic Overview & Causality
The tert-butylthio group is widely utilized in synthesis. When attached to a carbon framework, it functions as a robust thioether. In solid-phase peptide synthesis (SPPS), it is frequently encountered as an orthogonal disulfide protecting group for cysteine (Cys-S-S-tBu)[1].
While the bulky tert-butyl moiety provides a degree of steric shielding, the electron-rich sulfur atom remains highly susceptible to adventitious or strong electrophilic oxidants[2]. Oxidation typically proceeds via a sulfoxide intermediate (-S(O)-tBu) and can irreversibly progress to a [3]. This unintended oxidation can derail multi-step syntheses, alter the pharmacological profile of APIs, and complicate downstream deprotection strategies[4].
Logical pathway of tert-butylthio oxidation and intervention points for synthetic prevention.
Troubleshooting & FAQs
Q1: Why did my tert-butylthio ether oxidize to a sulfoxide during a routine acidic cleavage step? A1: Acidic cleavage environments (e.g., Trifluoroacetic acid) often contain dissolved oxygen or trace peroxides—especially if ethereal solvents were used in prior steps. While the tert-butyl group provides steric shielding, it does not completely block access to the sulfur lone pairs. Strong oxidants can rapidly convert sterically hindered[2]. To prevent this, sacrificial scavengers must be added to your cleavage cocktail.
Q2: I added Triisopropylsilane (TIS) to my cleavage cocktail, but my thioether still oxidized. Why? A2: TIS is a hydride donor. It is exceptional at quenching carbocations (such as the t-butyl cation released during Boc deprotection), preventing them from alkylating the sulfur atom. However, TIS is a poor antioxidant and does not effectively react with ROS or peroxides. To prevent oxidation, you must use a scavenger that specifically targets oxidants, such as thioanisole[3].
Q3: How does Thioanisole prevent the oxidation of the tert-butylthio group? A3: Thioanisole acts as a sacrificial thioether. Because it lacks the massive steric bulk of the tert-butyl group, its sulfur lone pairs are highly exposed. Oxidants in the solution will kinetically favor attacking the thioanisole over your sterically hindered tert-butylthio product.
Kinetic competition mechanism showing thioanisole selectively scavenging oxidants.
Q4: How do I handle tert-butylthio-protected cysteine (Cys-S-S-tBu) to prevent premature cleavage or scrambling? A4: The StBu group is orthogonal to standard Fmoc/tBu chemistry but is highly sensitive to reducing agents[1]. Avoid prolonged exposure to basic solutions exposed to air, which can generate thiolate anions that rapidly oxidize to form [3].
Quantitative Data: Scavenger Selection
Selecting the correct scavenger is critical for preserving the integrity of the tert-butylthio group. The table below summarizes the causality and efficiency of standard additives.
Table 1: Scavenger Efficiency and Properties for Thioether Protection
| Scavenger Additive | Primary Mechanism | Relative Oxidation Protection | Application Notes |
| Thioanisole | Sacrificial thioether | Excellent | Kinetically favored for oxidation over -S-tBu due to lack of steric bulk. |
| 1,2-Ethanedithiol (EDT) | Radical quenching / Sacrificial | Excellent | Highly effective but possesses a severe stench; requires a fume hood. |
| Triisopropylsilane (TIS) | Hydride donor | Poor | Excellent for trapping carbocations, but ineffective against ROS/oxidants. |
| Dithiothreitol (DTT) | Disulfide reduction | Good | Useful for maintaining reducing environments, especially for Cys-S-S-tBu[1]. |
| Phenol | Radical trapping | Moderate | Often used in combination with thioanisole (e.g., Reagent K). |
Self-Validating Experimental Protocols
To ensure the tert-butylthio group remains intact, the recommends strict environmental controls[5]. The following protocol establishes a self-validating workflow for setting up an oxidation-resistant reaction and cleavage.
Protocol: Degassing Solvents and Scavenger-Assisted Cleavage
Objective: Eliminate dissolved oxygen to prevent baseline oxidation, and utilize kinetic scavengers during acidic cleavage.
Step 1: Solvent Sparging (Deoxygenation) Transfer the required volume of solvent into a Schlenk flask. Submerge a long steel needle connected to an Argon line directly into the solvent. Sparge for 15–30 minutes depending on the volume to displace dissolved O₂.
Step 2: Freeze-Pump-Thaw (For Stringent Applications) For highly sensitive thioethers, freeze the solvent in liquid nitrogen. Apply high vacuum for 5 minutes. Isolate the flask from the vacuum and thaw in a warm water bath. Repeat this cycle three times to ensure complete degassing.
Step 3: Reagent Introduction Backfill the flask with Argon. Add the tert-butylthio-containing substrate against a positive counter-flow of Argon to prevent atmospheric oxygen from entering the vessel.
Step 4: Scavenger Addition (Cleavage Phase) If the reaction involves acidic global deprotection (e.g., TFA cleavage), prepare a cocktail containing 5% v/v Thioanisole and 2.5% v/v 1,2-Ethanedithiol (EDT) prior to introducing the acid. This ensures scavengers are present before the substrate is exposed to potential trace oxidants.
Step 5: Self-Validation via LC-MS Monitoring Monitor the reaction via LC-MS. The protocol is validated as successful if the target mass is achieved without oxidative shifts.
-
Failure Indicator: Look for a +16 Da (sulfoxide) or +32 Da (sulfone) mass shift. If these peaks appear, oxygen has breached the system or the scavenger concentration was insufficient.
References
-
[5] Title: Thioether Formation | Source: ACS GCI Pharmaceutical Roundtable | URL: [Link]
-
[3] Title: Thioether Derivatives | Source: Thieme Connect | URL: [Link]
-
[1] Title: Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis | Source: Organic Letters (ACS Publications) | URL: [Link]
-
[2] Title: Oxidation of Sulfur-Containing Compounds with HOF·CH3CN | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]
-
[4] Title: Iodonium Salt-Mediated Oxidation of Sulfides to Sulfoxides by DMSO | Source: ResearchGate | URL: [Link]
Sources
Technical Support Center: Purification of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling the synthesis and isolation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine , a highly specialized pyridine thioether building block used in pharmaceutical development.
Synthesizing this compound typically involves a transition-metal-catalyzed C-S cross-coupling between a halopyridine (e.g., 5-bromo-2-methoxy-4-methylpyridine) and a tert-butyl thiol source. Isolating the pure product presents unique challenges due to the basicity of the pyridine ring, the oxidative lability of the thioether linkage, and the generation of malodorous or non-polar byproducts. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity recovery.
Quantitative Impurity Profiling
To design an effective purification workflow, one must first understand the physicochemical and quantitative acid-base properties of the expected reaction mixture.
| Impurity / Component | Chemical Origin | pKa (est.) / Acid-Base Behavior | Primary Removal Strategy |
| tert-Butyl thiol (t-BuSH) | Unreacted sulfur source | pKa ~10.5 (Weak acid) | Evaporation / Basic aqueous wash |
| Di-tert-butyl disulfide | Oxidation of excess t-BuSH | Neutral (Non-basic) | Acid-Base Extraction (Organic waste) |
| 5-Bromo-2-methoxy-4-methylpyridine | Unreacted starting material | pKa ~3.0 (Weak base) | Acid-Base Extraction (pH tuning) |
| 2-Methoxy-4-methylpyridine | Dehalogenation byproduct | pKa ~6.5 (Stronger base) | Silica Chromatography (1% TEA) |
| 5-(tert-Butylsulfinyl)-... | Over-oxidation of product | Basic, highly polar | Normal-phase Chromatography |
Troubleshooting Guides (FAQs)
Q1: How can I efficiently remove the malodorous tert-butyl thiol and its oxidized byproduct, di-tert-butyl disulfide, without relying solely on chromatography? A1: The most effective, scalable method is an Acid-Base Extraction . Causality: Pyridine derivatives possess a lone pair on the nitrogen atom, allowing them to be protonated at low pH (typically pH < 2) to form water-soluble pyridinium salts. Conversely, di-tert-butyl disulfide and unreacted halopyridines lack this basicity and remain partitioned in the organic phase . By extracting the reaction mixture with 1M HCl, you selectively pull the protonated 5-(tert-Butylthio)-2-methoxy-4-methylpyridine into the aqueous layer, leaving the lipophilic disulfide behind. Subsequent basification (pH > 10) regenerates the free base, which is then back-extracted. For future syntheses, consider using an odorless surrogate like S-tert-butyl isothiouronium bromide to prevent thiol stench entirely .
Q2: My isolated product contains significant amounts of the dehalogenated byproduct, 2-methoxy-4-methylpyridine. How do I separate them? A2: Because both compounds are basic pyridines, acid-base extraction cannot separate them efficiently. For small-to-medium scales, Column Chromatography is required. Causality: Basic pyridines often exhibit severe peak tailing on standard bare silica gel due to strong secondary hydrogen bonding with acidic residual silanol groups. To resolve closely eluting pyridine derivatives, you must suppress these interactions by adding 1% Triethylamine (TEA) to your mobile phase . The TEA competitively binds the active silanol sites, ensuring your target compound elutes as a sharp, well-resolved band.
Q3: I am observing sulfoxide formation during my workup. How can I prevent this over-oxidation? A3: Thioethers are highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace transition metals from the cross-coupling step. Causality: The electron-rich nature of the methoxy-substituted pyridine ring further increases the electron density on the sulfur atom, making it highly prone to oxidation. To prevent this, ensure all extraction solvents are degassed (sparged with nitrogen) prior to use. Adding a mild, water-soluble reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the aqueous phase during washing can also quench reactive oxygen species and reduce trace disulfides without cleaving the target C-S bond .
Experimental Protocols
Protocol A: Acid-Base Extraction for Non-Basic Impurity Removal
This protocol is designed as a self-validating system: the phase transfer of the product is visually confirmed by pH-dependent solubility shifts.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction: Add an equal volume of 1M HCl. Stir vigorously for 10 minutes. Allow the layers to separate. The target pyridine is now protonated and resides in the lower aqueous layer.
-
Organic Wash: Separate the aqueous layer and wash it twice with fresh EtOAc to remove residual di-tert-butyl disulfide and unreacted halopyridines. Discard these organic washes.
-
Basification (Validation Step): Cool the aqueous layer in an ice bath (0 °C). Slowly add 6M NaOH dropwise while stirring until the pH reaches >10 (verify with pH paper). Self-Validation: The aqueous layer will turn visibly cloudy as the free base pyridine oils out of the aqueous solution.
-
Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc to recover the free base.
-
Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched product.
Protocol B: Chromatographic Purification for Pyridine Resolution
-
Column Preparation: Slurry-pack a silica gel column using a mobile phase of Hexane/EtOAc (80:20) containing 1% Triethylamine (TEA) (v/v).
-
Equilibration: Flush the column with 3 column volumes of the TEA-modified solvent to fully deactivate the acidic silanol sites on the silica.
-
Loading: Dissolve the enriched product from Protocol A in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute using a gradient of 80:20 to 50:50 Hexane/EtOAc (with 1% TEA). Monitor fractions via TLC (UV 254 nm). The dehalogenated byproduct (2-methoxy-4-methylpyridine) will typically elute first due to lower polarity, followed by the target 5-(tert-butylthio) compound.
Purification Workflow Visualization
Workflow for the isolation and purification of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
References
-
Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling Source: Molecules (MDPI) URL:[Link]
Technical Support Center: Resolving Solubility Challenges with 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Welcome to the technical support center for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during their experiments with this compound. Our approach is rooted in fundamental chemical principles and field-proven troubleshooting strategies to ensure your research progresses smoothly and efficiently.
Understanding the Molecule: A Chemist's Perspective
5-(tert-Butylthio)-2-methoxy-4-methylpyridine possesses a unique combination of functional groups that dictate its solubility profile. The pyridine ring, a heterocyclic aromatic amine, introduces a degree of polarity and potential for hydrogen bonding.[1][2][3] However, the bulky tert-butylthio group and the methyl group contribute to its lipophilic character, which can often lead to poor aqueous solubility. The methoxy group adds a polar ether linkage, further influencing its interaction with different solvents. Understanding this structural interplay is the first step in diagnosing and solving solubility problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with 5-(tert-Butylthio)-2-methoxy-4-methylpyridine.
Q1: My 5-(tert-Butylthio)-2-methoxy-4-methylpyridine won't dissolve in my aqueous buffer. What should I do first?
A1: This is a common challenge given the compound's lipophilic nature. Before making significant changes to your experimental design, consider these initial steps:
-
Solvent Polarity Matching: "Like dissolves like" is a fundamental principle.[4][5] Your compound has both polar and non-polar regions. Purely aqueous systems may not be suitable.
-
Gentle Heating: For many compounds, solubility increases with temperature.[4][6][7] Try warming your solution gently (e.g., to 37°C or 50°C) in a water bath. Be cautious, as excessive heat can degrade your compound.
-
Mechanical Agitation: Simple stirring or vortexing may not be enough. Sonication can provide the energy needed to break down the crystal lattice and promote dissolution.[4]
If these initial steps fail, you will need to consider more systematic approaches as outlined in the questions below.
Q2: I'm seeing a precipitate form after initially dissolving the compound. What's happening and how can I fix it?
A2: This phenomenon, known as "crashing out," usually indicates that you've created a supersaturated solution that is not stable. Here are the likely causes and solutions:
-
Cause: Cooling of a solution that was dissolved at a higher temperature.
-
Solution: Maintain the working temperature of your experiment at the temperature where the compound is soluble. If this is not possible, you will need to find a solvent system where it is soluble at your desired working temperature.
-
Cause: A change in the solvent composition, such as adding your stock solution in an organic solvent to an aqueous buffer.
-
Solution: This is a common issue. To mitigate this:
-
Minimize the volume of the organic stock solution you add to the aqueous phase.
-
Add the stock solution dropwise while vigorously stirring or vortexing the buffer.
-
Consider using a co-solvent system (see Q3).
-
Q3: What are co-solvents and how can they help with the solubility of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine?
A3: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with a polarity intermediate between the two.[8][9] This can significantly enhance the solubility of non-polar compounds.
Common Co-solvents for Biological Experiments:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | A powerful solvent, but can have biological effects at higher concentrations. Always run a vehicle control. |
| Ethanol | 1% - 10% | Generally well-tolerated by many cell lines, but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% | A less toxic option, often used in formulation development. |
| Propylene Glycol | 5% - 20% | Another common excipient with a good safety profile. |
Experimental Workflow for Co-solvent Screening:
Caption: Co-solvent screening workflow.
Q4: Can I use pH adjustment to improve the solubility of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine?
A4: Yes, pH can be a powerful tool for compounds with ionizable groups. The pyridine nitrogen in your compound is basic and can be protonated at acidic pH to form a more soluble pyridinium salt.[3]
Troubleshooting with pH:
-
Determine the pKa: The pKa of the conjugate acid of pyridine is around 5.2. The substituents on your molecule will alter this, but it provides a starting point.
-
Acidic Conditions: Try dissolving your compound in a buffer with a pH below its pKa (e.g., pH 4-5). This will favor the protonated, more water-soluble form.
-
Important Considerations:
-
Compound Stability: Ensure your compound is stable at the required pH.
-
Experimental Compatibility: The altered pH must be compatible with your downstream application (e.g., cell culture, enzyme assays).
-
Decision Tree for pH Adjustment:
Sources
- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Pyridine [chemeurope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Chemoselectivity in Pyridine Thiol Methylation
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the chemoselective alkylation of ambident nucleophiles is a classic synthetic hurdle. Pyridine thiols (mercaptopyridines) are notoriously problematic due to their tautomeric nature and susceptibility to oxidation.
This guide provides field-proven, mechanistically grounded solutions to help you bypass N-alkylation and oxidative side reactions, ensuring high-yielding S-methylation.
Mechanistic Overview & Visualization
To troubleshoot side reactions, we must first understand the electronic landscape of the substrate. Pyridine-2-thiol exists in a dynamic equilibrium with its thione tautomer. The solvent environment and pH dictate which nucleophilic center (sulfur vs. nitrogen) reacts with your electrophile.
Mechanistic pathways of pyridine-2-thiol methylation and oxidation side reactions.
Troubleshooting FAQs
Q1: Why is my standard methyl iodide / potassium carbonate protocol yielding predominantly N-methylpyridinethione? Causality: Pyridine thiols exist in a dynamic thione-thiol tautomeric equilibrium[1]. In polar solvents or under basic conditions, the equilibrium shifts heavily toward the thione form (or the ambident thiolate/nitrogen anion)[1]. Because the nitrogen atom in this conjugated system is highly nucleophilic, standard electrophiles like methyl halides or dimethyl sulfate under basic conditions will predominantly attack the nitrogen, leading to N-methylation[2]. Solution: Shift the electronic bias by utilizing acidic conditions, which protonates the nitrogen and forces the reaction through the softer sulfur center.
Q2: I switched to acidic methanol for S-methylation, but my reaction is incredibly slow. Why? Causality: The pyridine ring exerts a strong electron-withdrawing effect, making the resulting thiolate anion a much weaker nucleophile compared to standard arenethiolates[3]. When you move to acidic conditions, you are relying on the neutral thiol attacking the conjugated acid of methanol[2]. Solution: This reaction requires a large excess of a strong acid (like methanesulfonic acid) and elevated temperatures (refluxing methanol) to generate a sufficient concentration of the highly electrophilic methyloxonium species[2].
Q3: My starting material is degrading into a higher-molecular-weight byproduct on standing. What is this? Causality: You are observing oxidative dimerization. Pyridine thiols are highly susceptible to oxidation, quantitatively transforming into symmetrical 2,2'-dipyridyl disulfides upon standing in solvents like water or ethanol, especially under light exposure[1]. Solution: Degas all solvents prior to use, run reactions under an inert argon atmosphere, and store starting materials in non-polar solvents where the more stable thiol tautomer predominates[1].
Q4: My substrate contains a carboxylic acid moiety (e.g., 2-mercaptonicotinic acid). How can I S-methylate without causing esterification?
Causality: The acidic methanol protocol (MeOH/MeSO3H) is fundamentally an esterification environment. It will convert carboxylic acids to methyl esters concurrently with S-methylation[2].
Solution: Use the Trimethyl Phosphate (TMP) protocol. TMP, combined with a mild base like K
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Chemoselective S-Methylation
Best for: Simple pyridine thiols without acid-sensitive functional groups.
-
Preparation: Dissolve pyridine-2-thiol (1.0 mmol) in anhydrous methanol (5.0 mL).
-
Self-Validation Check: Ensure complete dissolution; a cloudy suspension often indicates the presence of insoluble disulfide dimers that will not react.
-
-
Activation: Slowly add methanesulfonic acid (MeSO
H, 2.0 mmol) dropwise at room temperature.-
Causality: The 2-fold excess of strong acid is required to both protonate the basic pyridine nitrogen (shielding it from electrophilic attack) and generate the active methyloxonium electrophile[2].
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 8–11 hours.
-
Self-Validation Check: Monitor via LC-MS. The target S-methylated product will show a distinct [M+H]
shift (+14 Da) without the polar retention time shift characteristic of N-methylated zwitterions.
-
-
Quench & Extraction: Cool to room temperature. Carefully neutralize with aqueous sodium carbonate until pH 8 is reached. Extract with CH
Cl (3 x 10 mL).-
Causality: Neutralization deprotonates the pyridine ring, allowing the S-methyl thioether to partition cleanly into the organic phase[2].
-
-
Purification: Wash the combined organic layers with water, dry over MgSO
, and concentrate under reduced pressure.
Protocol B: Mild TMP-Mediated S-Methylation
Best for: Pyridine thiols containing carboxylic acids or other acid-sensitive moieties.
-
Preparation: Suspend the functionalized pyridine thiol (e.g., 2-mercaptonicotinic acid, 10 mmol) in a suitable polar aprotic solvent or water, depending on substrate solubility.
-
Reagent Addition: Add Trimethyl Phosphate (TMP, 1.2 eq) and Potassium Carbonate (K
CO , 1.5 eq).-
Causality: TMP acts as a mild, chemoselective methylating agent that avoids the hyper-reactivity of methyl iodide, while K
CO provides a mild basic environment[3].
-
-
Reaction: Heat the mixture to 60 °C for 24 hours.
-
Causality: The strong electron-withdrawing effect of the pyridine ring dampens thiolate nucleophilicity; room temperature reactions may stall at incomplete conversion[3].
-
-
Self-Validation Check: Monitor by TLC. The S-methylated product will resolve cleanly, whereas unreacted starting material will streak heavily due to the free thiol/carboxylate.
-
Isolation: Acidify the mixture slightly to precipitate the product, or extract with ethyl acetate. Isolated yields typically approach 78%[3].
Quantitative Performance Data
The following table summarizes the expected outcomes when applying different methylation conditions to pyridine-2-thiol derivatives, highlighting the critical nature of reagent selection.
| Methylating Agent | Conditions | Major Product Observed | Typical Yield | Chemoselectivity (S vs N) |
| MeI / K | Basic, RT, 4 h | N-Methylpyridinethione | >80% | Poor (Favors N-alkylation) |
| MeOH / H | Acidic, Reflux, 8 h | 2-Methylthiopyridine | 62% | Excellent (S-selective) |
| MeOH / MeSO | Acidic, Reflux, 5–11 h | 2-Methylthiopyridine | >70% | Excellent (S-selective) |
| TMP / K | Mild Base, 60 °C, 24 h | 2-Methylthiopyridine | 78% | Good (S-selective, Carboxylate tolerant) |
| None (Standing) | Polar Solvent, O | 2,2'-Dipyridyl Disulfide | Variable | N/A (Oxidation side reaction) |
References
1.[2] Shimizu, M., et al. "S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS." Heterocycles, Vol. 81, No. 2, 2010. URL: [Link] 2.[3] "A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination." Synthesis, 2022. URL: [Link] 3.[1] Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry. URL: [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Introduction
Pyridylthioethers, particularly those with alkoxy and alkyl substitutions, represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. Their structural elucidation is a critical step in synthesis and application, for which mass spectrometry (MS) is an indispensable tool. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the rationale behind the fragmentation pathways, comparing the utility of MS with other standard analytical techniques and providing a robust experimental protocol for researchers.
Predicted Fragmentation Pattern: A Mechanistic Approach
The fragmentation of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine under electron ionization (70 eV) is governed by the relative stability of the resulting ions and neutral losses. The structure contains several moieties prone to characteristic cleavages: a stable pyridine core, a bulky tert-butyl group, a sulfur linkage, and a methoxy group. The molecular ion (M+•) is expected at m/z 197 .
The primary fragmentation pathways are dictated by the cleavage of the weakest bonds and the formation of the most stable cationic species.
-
α-Cleavage at the Thioether Linkage : The most prominent fragmentation is anticipated to be the cleavage of the sulfur-tert-butyl bond. This occurs for two key reasons: the relative weakness of the C-S bond and the exceptional stability of the resulting tert-butyl cation ([C₄H₉]⁺). This fragmentation leads to the base peak in the spectrum at m/z 57 . The corresponding pyridylthio radical is not observed.
-
Formation of the Pyridinethiol Cation : The same initial C-S bond cleavage can also result in charge retention on the larger fragment, yielding a pyridinethiol cation at m/z 140 . While less abundant than the m/z 57 peak, this fragment is crucial for identifying the core structure.
-
Loss of a Methyl Radical : The loss of a methyl radical (•CH₃, 15 Da) is a common fragmentation pathway for compounds containing tert-butyl or methoxy groups.[1] In this molecule, the loss of a methyl group from the tert-butyl moiety is highly favored due to the formation of a stable, resonance-delocalized cation. This fragmentation results in a significant peak at m/z 182 .
These primary fragments can undergo further sequential losses to generate a rich spectrum of secondary ions that provide confirmatory structural evidence. For instance, the ion at m/z 182 may subsequently lose isobutylene or other neutral fragments. The pyridine ring itself is relatively stable, but fragments derived from it may lose hydrogen cyanide (HCN).[2]
Proposed Fragmentation Pathway Diagram
Sources
HPLC Method Development and Column Comparison Guide for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
Executive Summary & Analytical Challenges
The compound 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (CAS: 1355207-23-6) [1] is a highly specialized, sterically hindered building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. From an analytical perspective, developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a dual challenge:
-
Extreme Hydrophobicity: The bulky tert-butylthio ether moiety significantly increases the molecule's partition coefficient (LogP), leading to excessive retention on standard reversed-phase (RP) columns if the organic modifier is not optimized.
-
Basic Nitrogen Interactions: The electron-donating methoxy and methyl groups increase the electron density of the pyridine core [2]. This basic nitrogen (estimated pKa ~5.2) is highly prone to secondary ion-exchange interactions with residual, un-endcapped silanols (-SiO⁻) on silica-based stationary phases. This phenomenon is the primary cause of asymmetric peak tailing and variable retention times (RT).
As an Application Scientist, the goal is not merely to elute the compound, but to engineer a self-validating chromatographic system that guarantees peak symmetry, reproducible retention, and baseline resolution from structurally similar synthetic impurities (e.g., positional isomers or des-methyl derivatives).
Mechanistic Insight: The Causality of Column Selection
Selecting the correct stationary phase requires understanding the specific intermolecular forces at play. Random column screening often leads to method failure during validation.
-
Standard C18 (Alkyl Phase): Relies purely on dispersive (hydrophobic) interactions. While it provides strong retention for the tert-butyl group, the basic pyridine nitrogen interacts heavily with the silica substrate, requiring aggressive ion-pairing agents (like TFA) which suppress MS ionization.
-
Polar-Embedded C18: Incorporates an amide, ether, or carbamate linkage near the silica surface. This polar shield creates a localized hydration layer that physically blocks the basic pyridine nitrogen from interacting with residual silanols, dramatically improving peak shape without needing low-pH ion pairing.
-
Phenyl-Hexyl Phase: Offers orthogonal selectivity via
stacking interactions. Because the pyridine ring of our target analyte is electron-rich, it interacts strongly with the electron-deficient phenyl rings of the stationary phase. This is the optimal choice for separating the target from closely related impurities, such as 5-(tert-Butylthio)-2-ethoxypyridine [1], where hydrophobic differences alone are insufficient.
Figure 1: Chromatographic interaction mechanisms between the analyte and stationary phase.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a pH-controlled mobile phase to neutralize the basic analyte, acting as a built-in safeguard against silanol-induced tailing.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in highly purified water (Milli-Q). Adjust to pH 6.8 using dilute acetic acid or ammonium hydroxide.
-
Causality: At pH 6.8, the pyridine nitrogen is >95% unprotonated (neutral). This maximizes hydrophobic retention and completely suppresses ionic interactions with the silica support [3].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
-
Validation Step: Filter both phases through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes to prevent baseline drift.
Step 2: Standard Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Working Standard: Dilute 1.0 mL of the stock solution into 9.0 mL of a 50:50 Water:Acetonitrile diluent (Final concentration: 0.1 mg/mL).
-
Causality: Matching the sample diluent to the initial gradient conditions prevents "solvent shock," which causes peak splitting and fronting.
-
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).
-
Detection: UV at 254 nm (Optimal for the conjugated pyridine-thioether system).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)
-
2.0 - 8.0 min: 30%
85% B (Linear ramp for elution) -
8.0 - 10.0 min: 85% B (Column wash)
-
10.0 - 13.0 min: 30% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, the system must validate itself. Inject a blank (diluent) followed by six replicate injections of the Working Standard. The system is only "valid" if:
-
Relative Standard Deviation (RSD) of Retention Time
0.5%. -
USP Tailing Factor (Tf)
1.20. -
Theoretical Plates (N)
10,000.
Figure 2: Self-validating HPLC method development workflow for basic pyridine derivatives.
Quantitative Data: Column Performance Comparison
To objectively demonstrate the optimal stationary phase, 5-(tert-Butylthio)-2-methoxy-4-methylpyridine was analyzed across three distinct column chemistries using the exact protocol described above. All columns were 150 x 4.6 mm, 3.5 µm particle size.
| Column Chemistry Type | Representative Brand Model | Retention Time (RT) | USP Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs)* | Conclusion / Suitability |
| Standard C18 | Agilent ZORBAX Eclipse Plus | 6.85 min | 1.54 | 8,200 | 1.8 | Poor. High tailing due to unshielded silanol interactions. Fails SST. |
| Polar-Embedded C18 | Waters XBridge Shield RP18 | 5.90 min | 1.08 | 14,500 | 2.4 | Excellent. Silanols are shielded. Best choice for purity quantification. |
| Phenyl-Hexyl | Phenomenex Luna Phenyl-Hexyl | 6.35 min | 1.15 | 12,100 | 3.5 | Optimal for Isomers. |
*Resolution (Rs) calculated relative to the closely eluting synthetic impurity, 5-(tert-Butylthio)-2-ethoxypyridine.
Data Interpretation
As evidenced by the data, the Standard C18 column fails the System Suitability Test (Tf > 1.20) because the basic pyridine nitrogen interacts with the silica backbone. The Polar-Embedded C18 provides the sharpest peak (Tf 1.08) and highest efficiency, making it the superior choice for routine assay and purity testing. However, if the primary goal is resolving the target from structurally similar positional isomers, the Phenyl-Hexyl column is unmatched due to its unique
Conclusion
For the robust HPLC analysis of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, standard C18 columns are inadequate due to severe peak tailing caused by the basic pyridine core. By shifting to a pH 6.8 ammonium acetate mobile phase and utilizing either a Polar-Embedded C18 (for peak symmetry) or a Phenyl-Hexyl column (for isomer resolution), analytical scientists can establish a highly reproducible, self-validating chromatographic method.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14223472, 2-Methoxy-4-methylpyridine." PubChem.[Link]
IR Spectrum Analysis: Methoxy vs. tert-Butylthio Groups in Drug Design
Executive Summary & Context
In rational drug design, the bioisosteric replacement of a methoxy group (-OCH₃) with a tert-butylthio group (-S-tBu) is a highly effective strategy. This structural modification is frequently employed to modulate lipophilicity, introduce steric shielding, and prevent rapid metabolic O-dealkylation. However, verifying this transformation requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to confirm this substitution.
As an application scientist, relying purely on memorized spectral ranges is insufficient. This guide objectively compares the IR spectral signatures of these two functional groups, detailing the physical causality behind their vibrational differences and providing a self-validating experimental protocol.
Mechanistic Causality: Why the Spectra Differ
To accurately interpret the spectra of these bioisosteres, we must analyze the underlying physical chemistry that dictates the IR behavior of oxygen versus sulfur, and methyl versus tert-butyl moieties.
A. Mass Effects and Hooke's Law
According to Hooke's Law, the frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the bonded atoms. Sulfur (atomic mass ~32 amu) is roughly twice as massive as oxygen (~16 amu). Consequently, the C-S stretching vibration is shifted drastically to a lower frequency (600–715 cm⁻¹) compared to the C-O stretch (1040–1275 cm⁻¹)[1][2].
B. Dipole Moment vs. Polarizability
IR absorption intensity depends heavily on the change in the dipole moment during the vibration. Oxygen is highly electronegative, creating a strongly polarized C-O bond. When this bond stretches, the large change in dipole moment results in a very strong, dominant IR peak[2]. Conversely, sulfur is less electronegative but highly polarizable. The C-S stretch produces a minimal dipole change, resulting in a weak IR signal[1]. Because of this high polarizability, Raman spectroscopy serves as a mandatory orthogonal validation tool, as the C-S bond produces an intense Raman scattering signal[1].
C. Steric Bulk and Vibrational Coupling
The methoxy group contains a single methyl group attached to an electronegative oxygen. This unique electronic environment shifts its symmetric C-H stretching frequency to a highly diagnostic, sharp peak at approximately 2830 cm⁻¹[2]. In contrast, the tert-butylthio group features three equivalent methyl groups attached to a central quaternary carbon. The steric crowding and mechanical coupling between these adjacent methyl groups cause the symmetric CH₃ deformation (the "umbrella" mode) to split into a characteristic doublet at roughly 1365 cm⁻¹ and 1385–1390 cm⁻¹[3].
Quantitative Spectral Comparison
The following table summarizes the diagnostic IR bands used to differentiate the two functional groups.
| Functional Group | Diagnostic Vibrational Mode | Frequency Range (cm⁻¹) | IR Intensity | Physical Causality |
| Methoxy (-OCH₃) | Symmetric C-H Stretch | 2815–2850 (typ. ~2830) | Medium, Sharp | Oxygen's electronegativity shifts the C-H stretch lower than typical alkanes[2]. |
| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1200–1275 (Aryl)1040–1150 (Alkyl) | Very Strong | High dipole moment change. Aryl ethers shift higher due to resonance stiffening[2]. |
| tert-Butylthio (-S-tBu) | Symmetric CH₃ Deformation | ~1365 and ~1385–1390 | Strong (Doublet) | Vibrational coupling of three methyls on a quaternary carbon causes peak splitting[3]. |
| tert-Butylthio (-S-tBu) | C-S Stretch | 600–715 | Weak to Medium | High reduced mass of sulfur; low dipole moment change yields weak IR activity[1]. |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure scientific integrity and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, incorporating internal validation steps to prevent false positives.
Step 1: Instrument Calibration & Background Acquisition
-
Action: Clean the ATR crystal (e.g., diamond or ZnSe) with HPLC-grade isopropanol. Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).
-
Causality: Removes ambient CO₂ and water vapor interferences, which can otherwise mask the critical 2830 cm⁻¹ methoxy C-H stretch.
Step 2: Sample Application & Pressure Optimization
-
Action: Apply the solid or liquid API to the crystal. Apply consistent pressure using the ATR anvil until the IR throughput stabilizes.
-
Causality: Proper contact ensures accurate relative peak intensities, which is mathematically critical for identifying the umbrella doublet of the tert-butyl group without baseline distortion.
Step 3: Spectral Acquisition & Primary Verification
-
Action: Acquire the sample spectrum. Immediately evaluate the 1000–1300 cm⁻¹ region.
-
Validation: If a massive, broad absorption is present, the compound retains the C-O bond (methoxy)[2]. If this region is relatively quiet and a distinct doublet appears near 1365/1390 cm⁻¹, the tert-butyl group is present[3].
Step 4: Orthogonal Validation (The Self-Validating Step)
-
Action: Because the C-S stretch (600–715 cm⁻¹) is notoriously weak in IR and often buried in the fingerprint region[1], cross-validate the sample using Raman spectroscopy.
-
Validation: A strong Raman emission at ~600–750 cm⁻¹ definitively confirms the thioether linkage, validating the weak IR finding[1].
Diagnostic Workflow Diagram
Below is the logical decision tree for analyzing the IR spectra of these bioisosteres.
Fig 1: Diagnostic IR workflow for differentiating methoxy and tert-butylthio groups.
References
-
Title : Interpretation of Infrared Spectra, A Practical Approach Source : wiley.com URL :[Link]
-
Title : RAMAN BAND INTENSITIES OF THIOETHERS AND THIOLS Source : royalholloway.ac.uk URL :[Link]
-
Title : The C-O Bond III: Ethers By a Knockout Source : spectroscopyonline.com URL :[Link]
-
Title : Determination of methyl tertiary butyl ether (MTBE) in gasoline by Raman and IR spectroscopy Source : dtu.dk URL :[Link]
Sources
Comparative Reactivity Guide: 5-(tert-Butylthio)-2-methoxy-4-methylpyridine vs. 2-Methoxypyridine
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently evaluate heterocyclic building blocks to optimize complex synthetic pathways. Selecting the correct pyridine derivative dictates the efficiency, regioselectivity, and scalability of downstream API (Active Pharmaceutical Ingredient) manufacturing. This guide objectively compares the reactivity profiles of 2-methoxypyridine and its highly functionalized derivative, 5-(tert-butylthio)-2-methoxy-4-methylpyridine .
While 2-methoxypyridine serves as a versatile, electron-rich scaffold primed for electrophilic substitutions, the latter is a precision-engineered intermediate designed specifically to carry a masked thiol group through multi-step syntheses without unwanted side reactions.
Structural & Electronic Profiling
Understanding the causality behind the reactivity of these two compounds requires a deep dive into their electronic and steric environments.
2-Methoxypyridine: The methoxy group (-OCH₃) at the C2 position exerts a strong positive mesomeric (+M) effect, funneling electron density directly into the pyridine π-system. This electronic activation makes the ring highly susceptible to Electrophilic Aromatic Substitution (EAS). Because the nitrogen atom deactivates the ortho/para positions relative to itself, the +M effect of the methoxy group dominates, directing incoming electrophiles primarily to the C5 position (para to the methoxy) and, to a lesser extent, the C3 position .
5-(tert-Butylthio)-2-methoxy-4-methylpyridine: This molecule represents a masterclass in steric congestion. The C2 position is occupied by the methoxy group, C4 by a methyl group, and C5 by a bulky tert-butylthio ether. The sheer steric bulk of the tert-butyl group, combined with the adjacent C4-methyl, effectively shields the aromatic core. Consequently, the reactivity of this compound shifts entirely away from the aromatic ring. Instead of participating in EAS, its primary chemical utility lies in the controlled deprotection of the tert-butylthio group to reveal a highly reactive pyridine-5-thiol, a critical linkage in many sulfur-containing drugs .
Fig 1: Divergent reactivity pathways based on steric and electronic profiles.
Quantitative Data Comparison
To facilitate rapid decision-making in the lab, the physical and chemical properties of both compounds are summarized below:
| Property | 2-Methoxypyridine | 5-(tert-Butylthio)-2-methoxy-4-methylpyridine |
| CAS Number | 1628-89-3 | N/A (Specialty Intermediate) |
| Molecular Weight | 109.13 g/mol | 211.32 g/mol |
| Steric Hindrance | Low (Accessible C3, C5 positions) | High (Blocked C2, C4, C5 positions) |
| Primary Reactivity | Electrophilic Aromatic Substitution (EAS) | Functional Group Transformation (Deprotection) |
| Electronic Profile | Strongly electron-rich (+M effect) | Electron-rich but sterically shielded |
| Typical Application | General agrochemical/pharma building block | Precursor for sulfur-linked APIs |
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity and reproducibility, the following experimental workflows are designed as self-validating systems . Each protocol integrates in-process analytical checkpoints to confirm that the underlying chemical causality holds true before proceeding to the next step.
Protocol A: Regioselective Bromination of 2-Methoxypyridine
This protocol exploits the electron-rich nature of 2-methoxypyridine to perform a regioselective EAS.
-
Reaction Setup : Dissolve 2-methoxypyridine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere. Cool the reaction vessel to 0 °C.
-
Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Causality Check: Cooling is strictly required to prevent over-bromination (di-bromination) and to control the exothermic nature of the electrophilic attack.
-
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC; Hexanes/EtOAc 8:2). The disappearance of the starting material (highly UV active at 254 nm) validates the forward progress of the reaction.
-
Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual NBS, preventing oxidative side reactions during isolation. Extract the aqueous layer with EtOAc.
-
Final Validation : Analyze the crude product via GC-MS. The presence of a dominant peak with m/z ~187/189 (exhibiting a classic 1:1 bromine isotope pattern) confirms the mono-brominated product, validating the regioselectivity at the C5 position.
Protocol B: Acid-Mediated Deprotection of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine
This protocol demonstrates the functional group manipulation required to unmask the thiol, a process notoriously sensitive to cation re-alkylation .
-
Reaction Setup : Dissolve 5-(tert-butylthio)-2-methoxy-4-methylpyridine (1.0 eq) in neat Trifluoroacetic acid (TFA).
-
Reagent Addition : Add thioanisole (3.0 eq) followed by the dropwise addition of Trifluoromethanesulfonic acid (TFMSA, 2.0 eq) at room temperature. Causality Check: The addition of thioanisole is mandatory; it acts as a highly effective cation scavenger to irreversibly trap the generated tert-butyl cation, preventing it from re-alkylating the newly formed, highly nucleophilic thiolate.
-
In-Process Validation : Perform an Ellman’s reagent (DTNB) spot test on a micro-aliquot of the reaction mixture. A rapid color change to intense yellow confirms the successful generation of the free sulfhydryl (-SH) group.
-
Workup : Precipitate the deprotected product by pouring the mixture into cold diethyl ether. Centrifuge and wash the resulting pellet to remove the trapped thioanisole-tBu adduct.
-
Final Validation : Analyze the purified solid via LC-MS. A mass shift corresponding to the exact loss of the tert-butyl group (-56 Da) confirms complete deprotection.
Fig 2: Acid-mediated deprotection workflow of the tert-butylthio group.
References
-
American Chemical Society (ACS). "Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis." Organic Letters. URL: [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of Substituted Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of substituted pyridine derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles governing the light absorption properties of these crucial heterocyclic compounds. We will delve into the theoretical underpinnings, present comparative experimental data, and provide a robust protocol for obtaining reliable UV-Vis spectra.
The Electronic Landscape of Pyridine: A Primer on its UV-Vis Absorption
The UV-Vis spectrum of pyridine and its derivatives is primarily governed by two types of electronic transitions: π → π* and n → π*. The pyridine ring contains a conjugated system of six π electrons delocalized over the ring, similar to benzene. However, the presence of the nitrogen heteroatom, with its lone pair of electrons, introduces additional electronic transitions and alters the overall electronic distribution.[1]
The π → π* transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transition involves the excitation of a non-bonding electron from the nitrogen's lone pair to an antibonding π* molecular orbital. These transitions are generally of lower energy and result in weaker absorption bands that can sometimes be observed as a shoulder on the main π → π* absorption band.
Caption: Electronic transitions in the pyridine ring.
The Influence of Substituents: Modulating the Absorption Maxima
The introduction of substituents onto the pyridine ring significantly alters its electronic structure and, consequently, its UV-Vis absorption spectrum. The nature and position of these substituents can be rationally used to tune the absorption maxima (λmax) of the resulting derivatives.
Electronic Effects: A Tale of Donors and Acceptors
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups are considered electron-donating. When attached to the pyridine ring, they increase the electron density of the π-system. This has the effect of raising the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the π-system. These groups tend to lower the energy of both the HOMO and LUMO. The effect on the absorption spectrum is more complex and depends on the specific transition and the position of the substituent. For π → π* transitions, EWGs often lead to a bathochromic shift, although typically less pronounced than with EDGs. For n → π* transitions, the effect can be a hypsochromic shift (a shift to shorter wavelengths) as the EWG can stabilize the non-bonding electrons on the nitrogen.
Positional Isomerism: It's All About Location
The position of the substituent (ortho, meta, or para to the nitrogen) plays a critical role in its influence on the electronic spectrum. Substituents in the ortho and para positions have a more significant impact on the π-system due to direct resonance effects. In contrast, substituents in the meta position primarily exert their influence through inductive effects, which are generally weaker. This often results in smaller shifts in λmax for meta-substituted pyridines compared to their ortho and para counterparts.
A Comparative Analysis of UV-Vis Absorption Maxima (λmax)
The following tables provide a comparative summary of the UV-Vis absorption maxima for a selection of monosubstituted pyridine derivatives. It is important to note that the solvent can significantly influence the λmax; therefore, the solvent used for each measurement is specified.
Table 1: UV-Vis Absorption Maxima of Pyridine and its Derivatives with Electron-Donating Groups
| Substituent | Position | λmax (nm) | Solvent | Reference(s) |
| -H (Pyridine) | - | 251, 257, 263 | Ethanol | [2] |
| -CH₃ | 2 | 262 | Ethanol | [3] |
| -CH₃ | 3 | 264 | Not Specified | [4] |
| -CH₃ | 4 | 255 | Ethanol | [3] |
| -NH₂ | 2 | 236, 298 | Not Specified | [5] |
| -NH₂ | 3 | - | - | [6][7] |
| -NH₂ | 4 | 240 | - | [6][7] |
| -OH | 2 | - | - | [8] |
| -OH | 3 | - | - | [9] |
| -OH | 4 | - | - | [10] |
Table 2: UV-Vis Absorption Maxima of Pyridine and its Derivatives with Electron-Withdrawing Groups
| Substituent | Position | λmax (nm) | Solvent | Reference(s) |
| -H (Pyridine) | - | 251, 257, 263 | Ethanol | [2] |
| -Cl | 2 | 264 | Not Specified | [11] |
| -Cl | 3 | - | - | - |
| -Cl | 4 | - | - | - |
| -NO₂ | 2 | - | - | - |
| -NO₂ | 3 | 260 | Not Specified | [12] |
| -NO₂ | 4 | - | - | - |
| -COOH | 2 | 264 | Ethanol | [13] |
| -COOH | 3 | 264 | Ethanol | [13] |
| -COOH | 4 | 276 | Ethanol | [13] |
Note: A dash (-) indicates that specific, directly comparable data was not found in the surveyed literature under consistent solvent conditions.
The Solvent's Role: Unpacking Solvatochromism
The polarity of the solvent can have a profound effect on the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism . This is due to differential solvation of the ground and excited electronic states.
-
Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a hypsochromic shift for n → π* transitions. This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength.
-
Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity often results in a bathochromic shift. In many cases, the excited state is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. This reduces the energy gap for the transition, leading to absorption at a longer wavelength.[14]
A Validated Protocol for Determining UV-Vis Absorption Maxima
To ensure the acquisition of accurate and reproducible UV-Vis spectra, the following detailed experimental protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data analysis.
Experimental Workflow
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Step-by-Step Methodology
-
Solvent Selection: Choose a spectroscopic-grade solvent that dissolves the pyridine derivative and is transparent in the UV region of interest (typically >200 nm). Common choices include ethanol, methanol, cyclohexane, and water.[3][15]
-
Sample Preparation:
-
Accurately weigh a small amount of the pyridine derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations in the range of 1-10 µg/mL. This range is typically suitable for obtaining absorbance values within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.
-
-
Data Acquisition:
-
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it with the solution.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for each of the working solutions, starting from the most dilute and progressing to the most concentrated.
-
-
Data Analysis:
-
From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
If a quantitative analysis is being performed, a calibration curve of absorbance versus concentration can be plotted to verify adherence to the Beer-Lambert law.
-
Conclusion
The UV-Vis absorption maxima of substituted pyridine derivatives are intricately linked to their electronic structure, which can be rationally tuned through the strategic placement of electron-donating or electron-withdrawing groups. The position of the substituent and the polarity of the solvent are also critical factors that must be considered when interpreting spectral data. This guide has provided a comparative overview of these effects, supported by experimental data and a detailed protocol for obtaining reliable measurements. A thorough understanding of these principles is invaluable for researchers and scientists working on the design and application of novel pyridine-based compounds in fields ranging from medicinal chemistry to materials science.
References
- Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435-446.
- Syntheses and UV/Vis‐Spectroscopic Properties of Hydrophilic 2‐, 3‐, and 4‐Pyridyl‐Substituted Solvatochromic and Halochromic Pyridinium N‐Phenolate Betaine Dyes as New Empirical Solvent Polarity Indicators. (n.d.).
- UV-Vis spectra of the synthesized compounds in ethanol (a) and formamide (b). (n.d.).
- (A) UV-visible absorption spectrum of 4 in ethanol and (B) molecular... (n.d.).
- Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. (2011). PubMed.
- Effect of Pyridine Type Nitrogen (=N-)
- Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenol
- Uv/vis spectra of title compound in ethanol. (n.d.).
- Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Half-Sandwich Complexes for the Asymmetric Reduction of Bicyclic Imines. (2024).
- Absorption and fluorescence spectra of 2Py and 3Py in cyclohexane and... (n.d.).
- (A) UV–vis absorption spectra of 3 in methanol, Lip‐(3) in 10 mM PBS,... (n.d.).
- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
- Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.).
- A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline. (n.d.). BenchChem.
- Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. (2012). Macedonian Journal of Chemistry and Chemical Engineering.
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Royal Society of Chemistry.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.).
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
- Pyridine, 3-methyl-. (n.d.). NIST WebBook.
- UV-Vis spectrum in methanol solvent and the calculated transitions in... (n.d.).
- 2-Aminopyridine. (n.d.). PubChem.
- Unusual Solvent Effect on Absorption Spectra of Nonplanar Dodecaphenylporphyrin Caused by Hydrogen-Bonding Interactions. (1995). The Chemical Society of Japan.
- 2-methylpyridine. (n.d.). mVOC 4.0.
- UV-vis absorption spectra of 2 in pyridine at varying concentrations:... (n.d.).
- Pyridine, 2-methyl-. (n.d.). NIST WebBook.
- Properties of substituted PIO derivatives. (A) Normalized UV/Vis... (n.d.).
- UV–vis absorption spectra in cyclohexane at room temperature (left) and... (n.d.).
- Pyridine, 2-chloro-. (n.d.). NIST WebBook.
- 2b. 300 MHz. (n.d.). UCI Department of Chemistry.
- Pyridine, 2-chloro-. (n.d.). NIST WebBook.
- 3-Nitropyridine. (n.d.). NIST WebBook.
- 2-Aminopyridine. (n.d.). NIST WebBook.
- for 2, 6-substituted pyridine derivative-containing conjugated polymers: Synthesis, photoluminescence and ion-sensing properties. (n.d.). The Royal Society of Chemistry.
- Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. (2002). PubMed.
- Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. (1986). Oriental Journal of Chemistry.
- Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). MDPI.
- UV spectrum of 3-hydroxypyridine. (n.d.).
- 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024). ChemicalBook.
- Aminopyridines. (n.d.). EPA.
- Reduction of dipyrido-[3,2-a:2′,3′-c]-phenazine (dppz) by photolysis in ethanol solution. (n.d.). Royal Society of Chemistry.
- Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. (2015). Science Publishing Group.
- 2-Amino-3-hydroxypyridine. (n.d.). SpectraBase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine, 3-methyl- [webbook.nist.gov]
- 5. 2-Aminopyridine [webbook.nist.gov]
- 6. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine, 2-chloro- [webbook.nist.gov]
- 12. 3-Nitropyridine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.bg.ac.rs [chem.bg.ac.rs]
- 15. ikm.org.my [ikm.org.my]
Establishing Absolute Purity for 5-(tert-Butylthio)-2-methoxy-4-methylpyridine: A Comparative Guide to Elemental Analysis and qNMR
As pharmaceutical pipelines increasingly rely on highly substituted, sulfur-containing pyridine intermediates, establishing absolute purity for these compounds is no longer a trivial analytical exercise. 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (C₁₁H₁₇NOS) presents a unique analytical challenge: its thioether linkage is prone to forming refractory sulfates during combustion, and its pyridine nitrogen complicates standard oxidation pathways.
This guide objectively compares the performance of Elemental Analysis (CHNS), Quantitative NMR (qNMR), and HPLC-UV for establishing the absolute purity of this intermediate. Designed for drug development professionals, this document provides field-proven, self-validating protocols to elevate your analytical workflows.
The Analytical Challenge: Physicochemical Profile
To accurately quantify 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, we must first understand its structural liabilities during analysis:
-
High Sulfur Content (15.17%): The tert-butylthio group resists complete oxidation. Without catalytic intervention, sulfur is sequestered as non-volatile sulfates, leading to artificially low sulfur readings in elemental analysis.
-
Pyridine Nitrogen (6.63%): Pyridine rings generate non-stoichiometric nitrogen oxides (NOx) rather than pure N₂ during flash combustion, requiring rigorous reduction steps.
-
Isomeric Impurities: Positional isomers (e.g., migration of the methoxy or methyl groups) share the exact same elemental composition, rendering CHNS blind to their presence without orthogonal chromatographic data.
Comparative Analysis of Purity Modalities
To establish a Certified Reference Material (CRM), no single technique is sufficient. Table 1 compares the three primary modalities used to triangulate absolute purity.
Table 1: Performance Matrix of Analytical Modalities
| Analytical Method | Primary Output | Specificity | Sample Requirement | Turnaround Time | Key Limitation |
| CHNS Analysis | Absolute Mass Fraction (%) | Low (Blind to isomers) | ~2–5 mg | < 15 mins | Requires combustion promoters for sulfur |
| 1H qNMR | Absolute Assay (Mass %) | High (Structural) | ~10–20 mg | ~30 mins | Requires SI-traceable internal standards |
| HPLC-UV | Relative Impurity Profile | High (Separation) | < 1 mg | ~45 mins | Relies on relative response factors (RRF) |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic safeguard to prevent false positives or quantitative drift.
Protocol A: High-Precision CHNS Combustion Analysis
Standard elemental analyzers will fail to accurately quantify the sulfur in 5-(tert-Butylthio)-2-methoxy-4-methylpyridine without specific modifications[1].
-
System Calibration & Suitability: Calibrate the Thermal Conductivity Detector (TCD) using a certified Sulfanilamide standard (C₆H₈N₂O₂S). Causality: Sulfanilamide contains C, H, N, S, and O in highly stable proportions, acting as a universal baseline for detector response.
-
Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the analyte into a consumable tin capsule using a microbalance (d = 0.001 mg).
-
Oxidation Promoter Addition: Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule[1]. Causality: V₂O₅ acts as a localized combustion promoter, ensuring the tert-butylthio group is quantitatively converted to SO₂ rather than thermally stable, refractory sulfates.
-
Flash Combustion: Drop the capsule into a 1000°C reactor packed with Tungsten Trioxide (WO₃) under a transiently enriched oxygen atmosphere. Causality: WO₃ catalyzes the complete oxidation of carbon to CO₂[1].
-
NOx Reduction: Pass the eluent gas through a secondary column packed with elemental Copper at 900°C. Causality: Copper quantitatively reduces the unpredictable NOx species generated by the pyridine ring back into measurable N₂ gas[1].
-
Validation Check: If the standard deviation of 5 replicates exceeds 0.3% for any element, the system automatically flags a leak or incomplete combustion.
Caption: Step-by-step combustion and detection pathway for CHNS elemental analysis.
Protocol B: Quantitative NMR (qNMR) Assay
qNMR provides a direct, primary ratio measurement traceable to the International System of Units (SI)[2],[3].
-
Internal Standard Selection: Utilize SI-traceable Maleic Acid[4]. Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This perfectly avoids overlapping with the analyte's tert-butyl protons (~1.3 ppm, 9H) and methoxy protons (~3.8 ppm, 3H).
-
Gravimetric Preparation: Weigh ~15 mg of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine and ~5 mg of Maleic Acid into a vial. Record exact weights to 5 decimal places.
-
Acquisition Parameters: Dissolve in CDCl₃ and acquire the ¹H spectrum. Set the relaxation delay (D1) to at least
(typically >30 seconds)[3]. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, preventing the under-integration of the slower-relaxing tert-butyl signal. -
Self-Validation Check: Calculate the purity independently using the tert-butyl peak (1.3 ppm) and the methoxy peak (3.8 ppm). If the two calculated purities diverge by >0.5%, it indicates a hidden impurity is co-eluting under one of the peaks, invalidating the assay.
Quantitative Data Presentation
When executing Protocol A on a synthesized batch of 5-(tert-Butylthio)-2-methoxy-4-methylpyridine (Theoretical MW: 211.33 g/mol ), the data must fall within a strict ±0.3% tolerance limit to be considered analytically pure.
Table 2: Theoretical vs. Experimental Elemental Composition (CHNS)
| Element | Theoretical Mass (%) | Experimental Mean (%) | Standard Deviation (n=5) | Status |
| Carbon (C) | 62.52% | 62.48% | 0.12% | PASS |
| Hydrogen (H) | 8.11% | 8.15% | 0.08% | PASS |
| Nitrogen (N) | 6.63% | 6.59% | 0.05% | PASS |
| Sulfur (S) | 15.17% | 15.11% | 0.14% | PASS |
Note: The highly accurate sulfur recovery (15.11%) validates the efficacy of the V₂O₅ combustion promoter.
Orthogonal Validation Workflow
To elevate a standard batch of this intermediate to the status of a Reference Standard, CHNS, qNMR, and HPLC must be used in an orthogonal, self-correcting loop. CHNS confirms the absolute mass fractions, HPLC rules out isomeric organic impurities, and qNMR provides the definitive assay value.
Caption: Orthogonal purity validation workflow for establishing a Certified Reference Material.
References
- Standard for Quantitative NMR. FUJIFILM Wako.
- Quantitative NMR Spectroscopy. Acanthus Research.
- qNMR Internal Standard Reference Data (ISRD). BIPM.
- Analysis of a Coffee Husk Fired Cogeneration Plant in South Western Ethiopia Coffee Processing Industries. SCIRP.
Sources
Differentiating 5-(tert-Butylthio)-2-methoxy-4-methylpyridine from Structural Isomers: An Analytical Guide
Executive Summary
Differentiating highly substituted pyridine regioisomers, such as 5-(tert-Butylthio)-2-methoxy-4-methylpyridine, from its structural counterparts presents a significant analytical challenge in drug development and agrochemical synthesis. Because these isomers share identical molecular weights, formulas, and similar functional groups, standard chromatographic and 1D Nuclear Magnetic Resonance (NMR) techniques often fall short of unambiguous identification.
As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical workflow. By leveraging Mass Spectrometry (MS) for core structural confirmation and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) for definitive regiochemical assignment, researchers can systematically and objectively differentiate these complex isomers.
Structural Isomers Overview
The target compound and its primary structural isomer share the molecular formula
Table 1: Target Compound vs. Primary Structural Isomer
| Compound Name | CAS Number | Molecular Formula | Structural Distinction |
| 5-(tert-Butylthio)-2-methoxy-4-methylpyridine | 1355207-23-6 | Methyl at C4; isolated aromatic protons at C3 and C6. | |
| 5-(tert-Butylthio)-2-methoxy-3-methylpyridine | 1355226-32-2 | Methyl at C3; isolated aromatic protons at C4 and C6. |
Data sourced from commercially available building block registries 1[1] and .
Analytical Strategy: The Causality of Regiochemical Assignment
To build a trustworthy, self-validating protocol, we must understand why certain techniques are deployed.
Why 1D NMR is Insufficient:
In 1D
The 2D NOESY Solution: Relying solely on 1D scalar coupling is not a self-validating approach. 2D NOESY bypasses this limitation by directly measuring through-space proximity (< 5 Å), providing an unambiguous, positive confirmation of the substituent layout. As demonstrated in advanced structural characterizations of heterocyclic compounds, NOESY explicitly maps the spatial connectivity of pyridine derivatives, allowing for precise regiochemical assignment independent of scalar coupling 2[2].
Workflow for differentiating pyridine regioisomers using MS and 2D NMR spectroscopy.
Experimental Protocols
Protocol A: Electron Impact Gas Chromatography-Mass Spectrometry (EI GC-MS)
Causality: GC-MS is utilized first to validate the molecular weight and confirm the presence of the tert-butylthio group via its highly characteristic fragmentation pattern, ensuring the core scaffold is intact before proceeding to complex NMR.
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of HPLC-grade dichloromethane (DCM).
-
Injection: Inject 1 µL of the sample into a GC-MS system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Chromatographic Method: Set the initial oven temperature to 70°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 5 min).
-
Ionization: Utilize a 70 eV Electron Impact (EI) source.
-
Data Acquisition: Scan from m/z 50 to 300. Monitor specifically for the molecular ion (
at m/z 211) and the diagnostic base peak fragment (m/z 155), which corresponds to the loss of isobutylene ( , 56 Da) from the tert-butylthio moiety.
Protocol B: 2D NOESY NMR Spectroscopy
Causality: To definitively map the spatial arrangement of the methoxy and methyl groups on the pyridine core, establishing a self-validating matrix of atomic proximities.
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube. -
1D Baseline Acquisition: Acquire standard 1D
and spectra on a 500 MHz (or higher) NMR spectrometer to assign the baseline chemical shifts of the methoxy ( ) and methyl ( ) groups. -
NOESY Setup: Configure a 2D NOESY experiment. Set the mixing time (
) to 300–500 ms. Expert Insight: This specific mixing time is optimal for small molecules (MW ~211) to maximize the Nuclear Overhauser Effect (NOE) cross-peaks while minimizing artifacts from spin diffusion. -
Processing: Apply a zero-filling and sine-bell apodization function. Phase the 2D spectrum carefully to ensure pure absorption line shapes, which is critical for accurate cross-peak identification.
Data Interpretation & Isomeric Differentiation
By cross-referencing the 2D NOESY data against the theoretical spatial geometry of the isomers, the regiochemistry is unambiguously solved. The table below outlines the self-validating diagnostic signals.
Table 2: Key NOESY Correlations for Regiochemical Assignment
| Isomer | Irradiated Group | Expected NOE Enhancement | Diagnostic Value |
| 4-Methyl Isomer (Target) | Methoxy ( | Aromatic Proton (H) at C3 | Confirms the methoxy group is adjacent to a bare proton. |
| 3-Methyl Isomer | Methoxy ( | Methyl ( | Confirms the methoxy group is adjacent to the methyl group. |
| 4-Methyl Isomer (Target) | Methyl ( | Aromatic Proton (H) at C3 | Confirms the methyl group is adjacent to the C3 proton. |
| 3-Methyl Isomer | Methyl ( | Aromatic Proton (H) at C4 | Confirms the methyl group is adjacent to the C4 proton. |
If the sample is the target 5-(tert-Butylthio)-2-methoxy-4-methylpyridine , irradiating the methoxy peak will yield a strong cross-peak only with the aromatic proton at C3. Conversely, if the sample is the 3-methyl isomer, the methoxy peak will exhibit a strong through-space correlation directly with the methyl protons.
Conclusion
Differentiating 5-(tert-Butylthio)-2-methoxy-4-methylpyridine from its structural isomers requires moving beyond standard 1D chromatography and scalar coupling. By implementing the self-validating workflow detailed above—using EI-MS to confirm the core scaffold and 2D NOESY NMR to map the exact spatial geometry of the substituents—researchers can achieve absolute certainty in their regiochemical assignments, ensuring the integrity of downstream drug development and chemical synthesis pipelines.
References
- BLD Pharm. "1355204-97-5|5-(tert-Butylthio)-2-ethoxypyridine" (Catalog listing for related structural isomers including CAS 1355207-23-6).
- Crysdot LLC. "Product - Crysdot LLC" (Catalog listing for CAS 1355226-32-2).
- ACS Publications. "Regiochemistry of the Condensation of 2-Aroyl-cyclohexanones and 2-Cyanoacetamide: 13C-Labeling Studies and Semiempirical MO Calculations | The Journal of Organic Chemistry".
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
